2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROOJFZQSQJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535009 | |
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-00-8 | |
| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties
An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical Properties and Identifiers
This compound is an organic compound characterized by a fluorinated phenyl ring, a ketone, and an amine functional group, supplied as a hydrochloride salt. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[2]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 456-00-8 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | [3][4] |
| Free Base Formula | C₈H₈FNO | [4] |
| Free Base Mol. Weight | 153.15 g/mol | [4] |
| Free Base InChIKey | HLYXSMQJWZMANE-UHFFFAOYSA-N | [4] |
| Free Base SMILES | C1=CC(=CC=C1C(=O)CN)F |[4] |
Table 2: Physical Properties
| Property | Value | Notes | Reference |
|---|---|---|---|
| Appearance | White to off-white powder | Based on analogous compounds | [2][5] |
| Melting Point | Not available | The chloro-analog melts at 262°C. The hydroxy-analog melts at 245-252°C. | [2][6] |
| Boiling Point | 262.7°C at 760 mmHg | Data for the free base form. | [7] |
| Flash Point | 112.7°C | Data for the free base form. | [7] |
| Storage | Room temperature, dry conditions | General recommendation for similar compounds. |[2] |
Synthesis and Purification Protocols
Experimental Protocol: Two-Step Synthesis via Halogenated Intermediate
This protocol is based on the synthesis of analogous aminoketone hydrochlorides and general descriptions of the synthesis of the target compound's free base.[8] The first step involves the bromination of the starting material, 1-(4-fluorophenyl)ethanone, followed by a reaction with hexamine (hexamethylenetetramine) and subsequent acidic hydrolysis to yield the final hydrochloride salt.
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
-
To a solution of 1-(4-fluorophenyl)ethanone in a suitable solvent (e.g., chloroform, diethyl ether), add an equimolar amount of bromine (Br₂) dropwise at 0°C with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be purified by recrystallization.[9]
Step 2: Synthesis of this compound (Delépine Reaction)
-
Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone and a slight molar excess of hexamine in a chloroform or ethanol solution.[8]
-
Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.[8]
-
Heat the mixture to reflux for several hours to ensure complete reaction.[8]
-
After cooling, collect the precipitated crystals by filtration and wash with the solvent.[8]
-
Add the dried crystals to a mixture of ethanol and concentrated hydrochloric acid.[8]
-
Reflux the mixture for approximately one hour to hydrolyze the hexaminium salt.[8]
-
Upon cooling, the target compound, this compound, will precipitate.[8]
-
Collect the final product by filtration, wash with cold ethanol, and dry to yield colorless crystals.[8]
Visualization of Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: General workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Biological Activity and Applications
This compound and its derivatives are primarily recognized for their role as intermediates in pharmaceutical synthesis.[2]
-
Pharmaceutical Intermediates: The compound serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs).[2] It is particularly noted for its use in the development of drugs targeting neurological disorders.[1]
-
Neuroscience Research: Studies, though largely preclinical, have suggested that the free base form of the compound may interact with dopaminergic and serotonergic neurotransmitter systems. This potential activity makes it a subject of interest for research into the mechanisms of the central nervous system.[1]
-
Chemical Research: Due to its reactive amine and ketone groups, it is used in biochemical assays to study enzyme activity and protein interactions. The fluorinated phenyl ring also makes it a useful scaffold for developing novel bioactive molecules.
At present, detailed public information on specific signaling pathways directly modulated by this compound is limited. Its primary role remains that of a precursor in drug discovery and development pipelines.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard methods to confirm the molecular structure. While specific spectral data for the hydrochloride salt is not publicly available, analysis of the related compound 2-bromo-1-(4-fluorophenyl)ethanone shows characteristic signals for the aromatic protons (δ 7.18-8.05 ppm) and the methylene protons adjacent to the carbonyl group (δ 4.43 ppm).[9] For the final product, one would expect to see the appearance of a signal corresponding to the amino group protons.
-
Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or specified as "conforms to structure" by commercial suppliers, indicating that NMR results match the expected chemical structure.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]
- 3. This compound [oakwoodchemical.com]
- 4. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-4'-fluoroacetophenone | CAS#:369-43-7 | Chemsrc [chemsrc.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS 456-00-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, with the Chemical Abstracts Service (CAS) number 456-00-8, is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, including a primary amine and a fluorine-substituted phenyl ring, make it a valuable building block for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 456-00-8 | [1] |
| Molecular Formula | C₈H₉ClFNO | [2][3] |
| Molecular Weight | 189.61 g/mol | [2] |
| Appearance | Off-white powder | [4] |
| Melting Point | 234-240 °C | [5] |
| Solubility | Soluble in water. | |
| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | [6] |
Synthesis
A common and effective method for the synthesis of this compound involves a two-step process starting from 4'-fluoroacetophenone. The first step is the bromination of the starting material to form the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone. This is followed by a Delépine reaction, which converts the α-bromo ketone into the corresponding primary amine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone
This procedure is adapted from a general method for the bromination of acetophenones.
-
Materials:
-
4'-Fluoroacetophenone
-
Bromine
-
Appropriate solvent (e.g., methanol, acetic acid)
-
-
Procedure:
-
Dissolve 4'-fluoroacetophenone in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water to remove any unreacted bromine and acid, and dry to obtain crude 2-bromo-1-(4-fluorophenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound via Delépine Reaction [7]
-
Materials:
-
2-bromo-4'-fluoroacetophenone
-
Hexamethylenetetramine (HMTA)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
-
Procedure:
-
Add 2-bromo-4'-fluoroacetophenone (1.5 g, 6.9 mmol) to a solution of HMTA (1.06 g, 7.59 mmol) in CHCl₃ (25 mL).[7]
-
Stir the mixture at room temperature for 16 hours.[7]
-
Filter the resulting precipitate.[7]
-
Suspend the filtered solid in EtOH (30 mL) and add 37% HCl (4.2 mL).[7]
-
Stir the suspension at room temperature for 12 hours.[7]
-
Filter the precipitate and concentrate the filtrate in vacuum to yield an off-white solid.[7]
-
Triturate the solid with isopropanol to afford 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride as a white solid (1 g, 76% yield).[7]
-
Purification
The primary method for the purification of this compound is recrystallization. The choice of solvent is critical to obtain a high-purity product.
Experimental Protocol: Purification by Recrystallization
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/water).
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:
-
Ar-H (Aromatic protons): ~7.0-8.0 ppm (multiplet)
-
-CH₂- (Methylene protons adjacent to carbonyl and amino groups): ~4.0-5.0 ppm (singlet or multiplet)
-
-NH₃⁺ (Ammonium protons): ~8.0-9.0 ppm (broad singlet)
FT-IR Spectroscopy
The infrared spectrum reveals the presence of key functional groups. Characteristic absorption peaks (cm⁻¹) are expected for:
-
N-H stretch (primary amine salt): Broad band around 3000-3200 cm⁻¹
-
C=O stretch (ketone): Strong absorption around 1680-1700 cm⁻¹
-
C-F stretch (aromatic): Strong absorption around 1200-1250 cm⁻¹
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. caming.com [caming.com]
- 2. 456-00-8 CAS Manufactory [m.chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. 2-Amino-1-(4-fluoro-phenyl)-ethanone; hydrochloride [cymitquimica.com]
- 5. 456-00-8 2-Amino-4'-fluoroacetophenone hydrochloride AKSci L174 [aksci.com]
- 6. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4′-fluoroacetophenone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. This compound, a halogenated derivative of 2-aminoethanone, is a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders. This document consolidates available data on its chemical characteristics and explores its potential interactions with key neurotransmitter systems, providing a valuable resource for researchers in drug discovery and development.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of 2-Amino-1-(4-fluorophenyl)ethanone. The presence of a fluorine atom on the phenyl ring and the aminoketone moiety are key structural features that influence its chemical reactivity and biological profile.
Table 1: Chemical Identifiers
| Identifier | This compound | 2-Amino-1-(4-fluorophenyl)ethanone (Free Base) |
| CAS Number | 456-00-8[1] | 369-43-7[2] |
| Molecular Formula | C₈H₉ClFNO[1] | C₈H₈FNO[2] |
| Molecular Weight | 189.62 g/mol [1] | 153.15 g/mol [2] |
| IUPAC Name | This compound | 2-amino-1-(4-fluorophenyl)ethanone[2] |
| Synonyms | 4-Fluorophenacylamine hydrochloride | 2-Amino-4'-fluoroacetophenone[2] |
| InChI Key | Not Available | HLYXSMQJWZMANE-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=CC=C1C(=O)CN)F.Cl | C1=CC(=CC=C1C(=O)CN)F[2] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value (Free Base, Computed) | Reference |
| XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 43.1 Ų | [2] |
Synthesis and Characterization
Synthesis Protocol
A general method for the synthesis of 2-amino-α-phenyl ketones involves the amination of the corresponding α-haloketone. For 2-Amino-1-(4-fluorophenyl)ethanone, a common precursor is 2-bromo-1-(4-fluorophenyl)ethanone. While a detailed, peer-reviewed synthesis protocol for the hydrochloride salt is not available, a general procedure can be outlined based on established chemical principles.
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for yield and purity.
Spectroscopic Characterization (Predicted)
Specific experimental spectra for this compound are not currently published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-8.2 ppm. - Methylene protons adjacent to the amino group (singlet) around 4.0-4.5 ppm. - Amine protons (broad singlet) which can be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon signal around 190-200 ppm. - Aromatic carbons in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Methylene carbon adjacent to the amino group around 45-55 ppm. |
| FTIR (cm⁻¹) | - N-H stretching of the primary amine salt (broad) around 2800-3200 cm⁻¹. - C=O stretching of the ketone around 1680-1700 cm⁻¹. - C-F stretching around 1200-1250 cm⁻¹. - Aromatic C=C stretching around 1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak for the free base (m/z = 153.15). - Fragmentation patterns may include the loss of the aminoethyl group and characteristic fragments of the fluorophenyl moiety. |
Biological Activity and Potential Applications
This compound is of significant interest in medicinal chemistry due to its structural similarity to known neuroactive compounds. Its potential biological activities are primarily linked to its ability to interact with monoamine neurotransmitter systems.
Neurological and Psychiatric Disorders
Research suggests that compounds with the 2-amino-1-phenylethanone scaffold may interact with dopaminergic and serotonergic pathways. These pathways are crucial in the pathophysiology of various neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.
Potential Mechanism of Action: A Focus on Dopamine and Serotonin Transporters
The structural features of 2-Amino-1-(4-fluorophenyl)ethanone suggest it may act as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). Inhibition of these transporters increases the extracellular concentrations of dopamine and serotonin, respectively, which is a key mechanism of action for many antidepressant and psychostimulant drugs.
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Hypothesized mechanism of action involving the inhibition of dopamine and serotonin transporters.
Further research, including in vitro binding assays and functional studies, is required to elucidate the precise mechanism of action and to quantify the affinity and efficacy of this compound for these transporters.
Future Directions
This compound represents a promising starting point for the development of novel central nervous system (CNS) active agents. Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for a wide range of CNS targets, including various dopamine and serotonin receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the amino group, the ethyl bridge, and the phenyl ring could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Toxicological Evaluation: A thorough assessment of the safety profile of this compound is essential before it can be considered for further development.
Conclusion
This compound is a chemically interesting molecule with the potential for significant applications in drug discovery, particularly in the field of neuroscience. This technical guide has summarized the current knowledge of its molecular structure and properties and has highlighted its potential as a modulator of dopaminergic and serotonergic systems. Further experimental investigation is warranted to fully characterize this compound and to explore its therapeutic potential.
References
A Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed chemical data, experimental protocols, and logical workflows.
Chemical Identity and Properties
The compound, identified by the IUPAC name This compound , is a versatile building block in medicinal chemistry.[1] Its structure incorporates a fluorinated phenyl ring, a ketone, and an amine, making it a valuable precursor for a variety of more complex molecules. The fluorine substituent is of particular interest in drug design as it can enhance metabolic stability and binding affinity.[2]
Data Presentation
The following tables summarize the key physicochemical properties of the hydrochloride salt and its corresponding free base.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | [1] |
| CAS Number | 456-00-8 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | [3] |
| Purity | Min. 95% | [1] |
Table 2: Computed Properties of 2-Amino-1-(4-fluorophenyl)ethanone (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [4] |
| Molecular Weight | 153.15 g/mol | [4] |
| Exact Mass | 153.058992041 Da | [4] |
| XLogP3 | 0.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 43.1 Ų | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.
Synthesis Protocol
The synthesis of this compound is typically achieved through the amination of a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone. The following protocol is a generalized procedure based on common synthetic routes for related α-aminoketones.
Objective: To synthesize this compound from 2-bromo-1-(4-fluorophenyl)ethanone.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Hexamethylenetetramine (hexamine)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Formation of the Hexaminium Salt:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and hexamine (1.1 eq) in chloroform in a round-bottom flask.
-
Stir the mixture at room temperature overnight. The hexaminium salt will precipitate out of the solution.
-
If necessary, reduce the volume of the solvent by rotary evaporation and reflux the mixture for 2-3 hours to ensure complete reaction.
-
Cool the mixture and collect the precipitated salt by vacuum filtration. Wash the crystals with cold chloroform.
-
-
Hydrolysis to the Amine Hydrochloride (Delepine Reaction):
-
Add the collected hexaminium salt to a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).
-
Heat the mixture to reflux for 1-2 hours. During this time, the salt will hydrolyze to form the desired this compound.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
-
Isolation:
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual acid and byproducts.
-
Dry the purified this compound crystals under vacuum.
-
Purification by Recrystallization
Recrystallization is a standard technique to purify solid compounds.[5] The choice of solvent is critical for successful purification.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus
Procedure:
-
Solvent Selection: Perform solubility tests with small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents like ethanol or methanol are often suitable.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.
-
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[6]
-
-
Collection and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
Logical and Experimental Workflows
As a key pharmaceutical intermediate, this compound serves as a starting point for the synthesis of various drug candidates.[2] The following diagrams illustrate the logical flow of its synthesis and its role as a precursor in drug development. A similar bromo-analogue serves as a precursor in the synthesis of the drug Vonoprazan.[7]
Caption: Logical workflow for the synthesis and pharmaceutical application of the title compound.
Caption: Experimental workflow for the purification of the title compound by recrystallization.
References
- 1. 2-Amino-4'-fluoroacetophenone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]
- 3. This compound [oakwoodchemical.com]
- 4. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document consolidates available data on its synonyms, physicochemical properties, and offers insights into its synthesis and potential biological activities.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanone;hydrochloride |
| Common Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride[1], 4-Fluorophenacylamine hydrochloride |
| CAS Number | 456-00-8[1][2] |
| Molecular Formula | C₈H₉ClFNO[2] |
| Molecular Weight | 189.62 g/mol [2] |
| InChI Key | KQROOJFZQSQJMM-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and application in various experimental settings. The following table summarizes key quantitative data.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | Not available for the hydrochloride salt. The related 2-amino-1-(4-chlorophenyl)ethanone hydrochloride has a melting point of 262 °C. | [3] |
| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 262.7 °C at 760 mmHg. | [4] |
| Solubility | The related compound, 2-amino-1-(4-fluorophenyl)ethanol, is soluble in water and moderately soluble in alcohols. The hydrochloride salt is expected to have good solubility in polar solvents. | [5] |
| Density (Free Base) | 1.188 g/cm³ | [4] |
| Flash Point (Free Base) | 112.7 °C | [4] |
| pKa | Not available. The presence of an amino group suggests it will be basic. |
Experimental Protocols
Detailed experimental protocols are essential for the replication of research and development of new applications. This section outlines a general synthetic approach and purification methods.
Synthesis of this compound
A common method for the synthesis of the free base, 2-Amino-1-(4-fluorophenyl)ethanone, involves the reaction of 4-fluoroacetophenone with an aminating agent.[1] The subsequent conversion to the hydrochloride salt can be achieved by treating the free base with hydrochloric acid in a suitable solvent.
A representative synthesis for a similar compound, 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride, is as follows:
-
Amine Protection and Halogenation: A suitable starting material, such as 4-hydroxyacetophenone, is first protected, for example, as a benzyl ether. The protected acetophenone is then halogenated at the alpha-position, typically using a brominating agent, to yield an α-haloacetophenone.
-
Amination: The α-haloacetophenone is reacted with an amine source. A common method is the Delepine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis.
-
Hydrolysis and Salt Formation: The intermediate from the amination step is hydrolyzed under acidic conditions, which also facilitates the formation of the hydrochloride salt.
Purification:
Recrystallization is a common method for the purification of the final product.[1] The choice of solvent will depend on the solubility profile of the compound. A polar solvent or a mixture of solvents is typically used.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. For the related compound, 2-bromo-1-(4-fluorophenyl)ethanone, the following characteristic signals in ¹H NMR (in CDCl₃) can be expected: aromatic protons in the range of 7.1-8.1 ppm and a singlet for the methylene protons (CH₂) adjacent to the carbonyl group around 4.4 ppm.[6] In the ¹³C NMR spectrum of the same related compound, the carbonyl carbon would appear around 189.8 ppm.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include those for the N-H stretch of the amine, the C=O stretch of the ketone, and C-F stretch of the fluorinated aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activity and Signaling Pathways
Research suggests that compounds with a 2-amino-1-phenylethanone scaffold may interact with various biological targets.
Potential Neurological Activity
Studies on related compounds indicate potential interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[1] This suggests that this compound could be a valuable starting point for the development of novel central nervous system (CNS) active agents. However, specific data on its receptor binding affinities and functional activity are not yet widely available.
Potential as an Intermediate for Kinase Inhibitors
The chemical scaffold of 2-Amino-1-(4-fluorophenyl)ethanone is found in various small molecule inhibitors of protein kinases. One important signaling pathway implicated in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway. Constitutive activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway, such as ERK1/2, are of significant interest in oncology drug development. While there is no direct evidence linking this compound to ERK1/2 inhibition, its structural motifs are present in known kinase inhibitors.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Inhibition Site for\n2-Amino-1-(4-fluorophenyl)ethanone\n-based compounds", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Promotes"];
// Logical relationship to inhibitor ERK -> Inhibitor [style=invis]; Inhibitor -> ERK [dir=back, style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; } .dot Caption: Hypothetical inhibition of the ERK1/2 signaling pathway.
Applications in Drug Development and Research
The primary application of this compound is as a building block in organic synthesis. Its reactive amino and keto groups, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. It is particularly relevant for the development of:
-
CNS agents: Targeting dopamine and serotonin receptors or transporters.
-
Kinase inhibitors: For applications in oncology and inflammatory diseases.
-
Materials science: Derivatives are being explored for use in organic light-emitting diodes (OLEDs).[1]
This technical guide serves as a foundational resource for professionals working with this compound. Further research is warranted to fully elucidate its biological activities and expand its applications.
References
- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 2. This compound [oakwoodchemical.com]
- 3. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | 5467-71-0 [sigmaaldrich.cn]
- 4. 2-Amino-4'-fluoroacetophenone | CAS#:369-43-7 | Chemsrc [chemsrc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Physical Properties of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical guide provides a comprehensive overview of the core physical properties of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental protocols and workflow visualizations.
Chemical and Physical Properties
This compound is an organic compound characterized by an amine, a ketone functional group, and a fluorinated phenyl ring.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for various synthetic pathways.[2]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 4-Fluorophenacylamine hydrochloride | [3] |
| CAS Number | 456-00-8 | [3] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.62 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Not explicitly found for the hydrochloride salt. The related compound, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, has a melting point of 262-265°C.[2][5] | |
| Boiling Point | The related compound, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, has a boiling point of 301.6°C.[2] | |
| Solubility | Soluble in water and alcohol.[4] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
The melting point of a solid is the temperature at which it changes state from solid to liquid.[6] For a pure crystalline organic compound, the melting point is typically a sharp, characteristic range of 0.5-1.0°C. Impurities can lead to a depression and broadening of the melting point range.[7]
Protocol using a Capillary Tube Method:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[7][8][9] The tube is sealed at one end.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).
-
Heating: The sample is heated rapidly to determine an approximate melting point. Subsequently, a new sample is heated slowly, with the temperature increasing at a rate of about 2°C per minute as the approximate melting point is approached.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.[9] This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[10]
General Protocol for Qualitative Solubility:
-
Sample Preparation: Weigh approximately 25 mg of the compound and place it into a small test tube.[11]
-
Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.[10][11]
-
Mixing: Shake the test tube vigorously after each addition of solvent.[11] More rigorous mechanical procedures like vortexing or sonication can also be used.[10]
-
Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. The procedure can be repeated with different solvents to create a solubility profile.[11]
Caption: Workflow for Qualitative Solubility Determination.
Spectral analysis techniques are crucial for elucidating the structure of organic compounds.
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[12] 1H and 13C NMR are the most common types used in organic chemistry.[13]
General Protocol for 1H NMR:
-
Sample Preparation: Dissolve a small amount of the compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
-
Interpretation: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed to determine the structure of the molecule.[14]
2.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
Protocol using Attenuated Total Reflectance (ATR)-FTIR:
-
Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.[16]
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared beam is passed through the crystal, and the spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Interpretation: The characteristic absorption bands in the spectrum are correlated with specific functional groups in the molecule.[15]
2.3.3 Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It provides information about the molecular weight and elemental composition of a compound.[18]
General Protocol for Electron Ionization (EI)-MS:
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, causing them to lose an electron and form a molecular ion (M+).[18]
-
Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions.[19]
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[17]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[18]
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 2. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]
- 3. This compound [oakwoodchemical.com]
- 4. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 5. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mse.washington.edu [mse.washington.edu]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]
Technical Guide: Solubility Profile of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a synthetic organic compound of interest in pharmaceutical research and development. As a substituted cathinone, its derivatives are explored for a variety of pharmacological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is fundamental for its handling, formulation, and bioavailability assessment. This technical guide provides a summary of the available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility testing.
Qualitative Solubility Data
Based on the solubility of analogous compounds, a qualitative solubility profile for this compound can be inferred. For instance, the structurally related compound, 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, is known to be soluble in water. Similarly, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is also reported to have good water solubility. Therefore, it is reasonable to anticipate that this compound will be soluble in water and other polar solvents.
Table 1: Inferred Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents. |
| Methanol | Soluble | Expected to be soluble due to the polarity of the solvent. |
| Ethanol | Moderately Soluble | Expected to have good solubility, potentially slightly less than in methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for organic compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, solubility is expected to be limited. |
| Diethyl Ether | Insoluble | Expected to be insoluble in non-polar ethereal solvents. |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common laboratory techniques for determining the solubility of a solid compound.
Protocol 1: Shake-Flask Method (Equilibrium Solubility)
This is a widely accepted method for determining thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the use of a filter syringe is recommended.
-
Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solids.
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Potentiometric Titration Method
This method is particularly useful for ionizable compounds and can determine the intrinsic solubility and pKa.
Materials:
-
This compound
-
Acids and bases for titration (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Automated titrator with a pH electrode
-
Beaker and magnetic stirrer
Procedure:
-
Prepare a solution of the compound at a known concentration in a mixture of water and a co-solvent if necessary to achieve initial dissolution.
-
Titrate the solution with a standardized acid or base.
-
Record the pH of the solution as a function of the volume of titrant added.
-
The point of precipitation will be observed as a deviation in the titration curve.
-
The solubility at different pH values can be calculated from the titration data, allowing for the determination of the intrinsic solubility of the free base and the pH-solubility profile.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Caption: Workflow for Equilibrium Solubility Determination.
Logical Relationship for Solubility Classification
For a rapid qualitative assessment of solubility, a systematic approach is often employed in early-stage drug discovery. The following diagram outlines a logical flow for classifying a compound's solubility.
Spectral Data Analysis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive technical guide on the spectral analysis of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride." However, a thorough search of publicly available scientific literature and spectral databases did not yield experimentally obtained spectra specifically for this compound. Therefore, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. Additionally, spectral data for the close analogue, 2-bromo-1-(4-fluorophenyl)ethanone, is provided for comparative purposes. The experimental protocols detailed herein are generalized standard operating procedures for the respective analytical techniques.
Introduction
This compound is a substituted aminoketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a fluorinated aromatic ring, a ketone carbonyl group, and an amino group, gives rise to a unique spectral signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and quality control in drug discovery and development pipelines. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the experimental data for the analogue, 2-bromo-1-(4-fluorophenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 8.5 | br s | 3H | -NH₃⁺ |
| ~8.0 - 8.2 | dd | 2H | Aromatic H (ortho to C=O) |
| ~7.2 - 7.4 | t | 2H | Aromatic H (ortho to F) |
| ~4.5 - 4.7 | s | 2H | -CH₂- |
Note: Predicted chemical shifts are in a polar solvent like DMSO-d₆. The broad singlet for the amine protons is due to proton exchange and the positive charge.
Table 2: Experimental ¹H NMR Data for 2-bromo-1-(4-fluorophenyl)ethanone[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 - 8.02 | m | 2H | Aromatic H (ortho to C=O) |
| 7.18 | t (J = 8.6 Hz) | 2H | Aromatic H (ortho to F) |
| 4.43 | s | 2H | -CH₂- |
Note: Spectrum recorded in CDCl₃. The primary difference in the predicted spectrum for the amino hydrochloride is the significant downfield shift and broadening of the amine protons and a slight downfield shift of the methylene protons due to the electron-withdrawing effect of the ammonium group.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~166 (d, ¹JCF ≈ 255 Hz) | C-F |
| ~132 (d, ³JCF ≈ 10 Hz) | Aromatic CH (ortho to C=O) |
| ~130 | Aromatic C (ipso to C=O) |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |
| ~45 | -CH₂- |
Note: Predicted chemical shifts are in a polar solvent like DMSO-d₆. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The adjacent carbons will also show smaller C-F couplings.
Table 4: Experimental ¹³C NMR Data for 2-bromo-1-(4-fluorophenyl)ethanone[1]
| Chemical Shift (δ, ppm) | Assignment |
| 189.8 | C=O |
| 166.0 (d, J = 254.0 Hz) | C-F |
| 131.7 (d, J = 9.6 Hz) | Aromatic CH (ortho to C=O) |
| 130.3 (d, J = 3.0 Hz) | Aromatic C (ipso to C=O) |
| 116.1 (d, J = 21.6 Hz) | Aromatic CH (ortho to F) |
| 30.5 | -CH₂- |
Note: Spectrum recorded in CDCl₃. The methylene carbon in the amino hydrochloride is expected to be shifted downfield compared to the bromo analogue due to the deshielding effect of the adjacent ammonium group.
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |
| ~1690 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~1100 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 154.06 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₈H₈FNO) is expected. |
| 137.06 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 123.04 | [FC₆H₄CO]⁺ | Acylium ion fragment, characteristic of ketones. |
| 95.02 | [C₆H₄F]⁺ | Fluorophenyl cation. |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (resolution).
-
Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise)
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
-
Kimwipes
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the major absorption peaks.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Syringe pump and syringe.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Formic acid (for promoting ionization).
-
Vials and micropipettes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode. Key parameters to set include:
-
Capillary voltage
-
Source temperature
-
Nebulizing and drying gas flow rates
-
Mass range (e.g., m/z 50-500)
-
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion of interest ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and an overview of the synthetic utility of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. The information is intended to support researchers and professionals in drug discovery and medicinal chemistry in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 456-00-8 |
| Molecular Formula | C₈H₉ClFNO |
| Molecular Weight | 189.62 g/mol |
| Appearance | White to off-white crystalline powder |
| IUPAC Name | This compound |
| Synonyms | 4-Fluorophenacylamine hydrochloride, 2-Amino-4'-fluoroacetophenone HCl |
| Solubility | Soluble in water. |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. This section outlines the known hazards and recommended safety precautions.
Hazard Identification
Based on available safety data sheets, this compound and its analogs are classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following precautionary measures and personal protective equipment are recommended when handling this compound.
| Precautionary Category | Recommendations |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated and ventilation is inadequate.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols: Synthetic Applications
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. A prominent application is in the synthesis of quinazolines, a class of compounds known for a wide range of biological activities, including as kinase inhibitors.
General Protocol for the Synthesis of 2,4-Disubstituted Quinazolines
This protocol outlines a general synthetic route for the preparation of 2,4-disubstituted quinazolines starting from this compound. This class of reactions is fundamental in medicinal chemistry for generating libraries of potential drug candidates.
Reaction Scheme:
Caption: General synthesis of a quinazoline derivative.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), an ortho-aminobenzonitrile derivative (1.1 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline derivative.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The quinazoline scaffold synthesized from this compound is a common core in many kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Logical Workflow for Kinase Inhibitor Development
The following diagram illustrates a simplified, logical workflow for the development of a kinase inhibitor starting from a synthetic building block like this compound.
Caption: Kinase inhibitor development workflow.
This workflow highlights the critical role of versatile starting materials in the early stages of drug discovery. The ability to readily synthesize a core scaffold and then diversify it allows for the exploration of a broad chemical space to identify potent and selective inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of biologically active molecules. Adherence to strict safety and handling protocols is essential to mitigate the potential hazards associated with this compound. Its utility in the construction of complex heterocyclic systems, such as quinazolines, underscores its importance in medicinal chemistry and drug discovery programs, particularly in the development of novel kinase inhibitors. This guide provides a foundational understanding to support the safe and effective use of this compound in a research and development setting.
The Pivotal Role of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant role of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride as a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom on the phenyl ring imparts unique physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and receptor binding affinity. This guide details its application in the synthesis of various psychoactive substances, particularly synthetic cathinones, and explores its potential as a precursor for a broader range of central nervous system (CNS) agents, including neuroprotective and anticonvulsant compounds. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are provided to support researchers in the field of drug discovery and development.
Introduction
This compound, a fluorinated derivative of 2-aminoacetophenone, has emerged as a versatile intermediate in the synthesis of pharmacologically active compounds. The presence of a fluorine atom at the para-position of the phenyl ring is a critical feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide will elucidate the synthetic routes to this compound and its derivatives, present its role in the development of CNS-active agents, and provide quantitative data on the biological activities of the resulting molecules.
Synthesis and Chemical Properties
The chemical structure of this compound is characterized by a para-fluorinated phenyl ring attached to an ethanone backbone with an amino group at the alpha-position.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉ClFNO |
| Molecular Weight | 189.62 g/mol [1] |
| CAS Number | 456-00-8[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
General Synthetic Routes
The synthesis of this compound typically starts from 4-fluoroacetophenone. A common strategy involves the α-bromination of 4-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone, a key intermediate.[2] This α-bromo ketone can then be converted to the primary amine hydrochloride through various methods, most notably the Delépine reaction.[3][4]
This protocol describes a representative synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethanone.
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
Formation of the Hexamethylenetetraminium Salt:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in chloroform.
-
Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the stirred solution of the α-bromo ketone.
-
Stir the reaction mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold chloroform and then diethyl ether, and dry under vacuum.
-
-
Hydrolysis to the Primary Amine Hydrochloride:
-
Suspend the dried hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: The final product should be characterized by:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-F).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Role in Medicinal Chemistry
This compound serves as a crucial starting material for a variety of medicinal chemistry campaigns, primarily targeting the central nervous system.
Precursor to Psychoactive Substances: Synthetic Cathinones
A significant application of this compound is in the synthesis of synthetic cathinones, also known as "designer drugs." These compounds are β-keto amphetamine analogues and often act as potent psychostimulants.
Flephedrone (4-FMC) is a synthetic cathinone that can be synthesized from a precursor derived from 2-amino-1-(4-fluorophenyl)ethanone. A common synthetic route involves the N-methylation of the primary amine.[5]
This protocol outlines a general procedure for the N-alkylation of a primary amine, a key step in the synthesis of many cathinone derivatives.
Materials:
-
This compound
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
An appropriate solvent (e.g., acetonitrile, acetone)
Procedure:
-
Free-basing of the amine:
-
Dissolve this compound in water and basify with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~9-10.
-
Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
-
N-methylation:
-
Dissolve the free amine in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-methylated product.
-
Synthetic cathinones derived from 2-amino-1-(4-fluorophenyl)ethanone primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). They can act as either reuptake inhibitors or releasing agents, leading to an increase in the extracellular concentrations of these neurotransmitters.
Quantitative Data on Monoamine Transporter Interaction:
The following table summarizes the in vitro potencies of flephedrone (4-FMC) and related cathinones at human monoamine transporters.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) - Uptake Inhibition |
| 4-FMC (Flephedrone) | hDAT | 276 ± 38 | 336 ± 22 |
| hSERT | 1390 ± 150 | 1130 ± 120 | |
| hNET | 114 ± 11 | 129 ± 14 | |
| 3-FMC | hDAT | - | 198 ± 20 |
| hSERT | - | 1340 ± 140 | |
| hNET | - | 70 ± 7 |
Data compiled from various sources. Kᵢ and IC₅₀ values can vary depending on the experimental conditions.
Signaling Pathway: Monoamine Transporter Inhibition
The following diagram illustrates the mechanism of action of a synthetic cathinone acting as a monoamine transporter inhibitor.
Caption: Mechanism of a synthetic cathinone as a dopamine transporter (DAT) inhibitor.
Potential in the Development of Other CNS Agents
Beyond psychoactive substances, the 2-amino-1-(4-fluorophenyl)ethanone scaffold holds promise for the development of other CNS-active agents. The strategic placement of the fluorine atom can enhance blood-brain barrier penetration and improve metabolic stability, desirable properties for drugs targeting the CNS.
Derivatives of 2-amino-1-phenylethanone have been investigated for their potential as anticonvulsant agents.[6][7] The core structure can be modified to interact with various targets in the CNS, such as ion channels or neurotransmitter receptors, that are implicated in seizure disorders. Furthermore, fluorinated acetophenone derivatives are being explored in the synthesis of potential neuroprotective agents, aiming to mitigate neuronal damage in various neurological conditions.[8][9]
The phenethylamine backbone present in 2-amino-1-(4-fluorophenyl)ethanone is a common feature in many monoamine oxidase (MAO) inhibitors.[10] By modifying the amino group and the ketone, it is conceivable to design selective inhibitors of MAO-A or MAO-B, which are important targets in the treatment of depression and Parkinson's disease, respectively.[11][12]
Experimental Workflow: Drug Discovery Process
The following diagram outlines a typical workflow for the discovery and development of novel CNS agents starting from this compound.
Caption: A generalized workflow for CNS drug discovery.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary role as a precursor to synthetic cathinones has been extensively documented, with these derivatives potently modulating monoamine transporter function. However, the utility of this scaffold extends beyond psychoactive substances. The favorable physicochemical properties imparted by the fluorine atom make it an attractive starting point for the development of a new generation of CNS agents, including potential treatments for epilepsy, neurodegenerative diseases, and depression. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this important chemical entity.
References
- 1. This compound [oakwoodchemical.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. unodc.org [unodc.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of Fluoroflavones as Potential Neuroprotective Agents" by Maali Alshammari [egrove.olemiss.edu]
- 10. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is achieved through a two-step process commencing with the bromination of 4-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone, followed by a Delépine reaction. This method offers a reliable and selective route to the primary amine. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the synthesis workflow.
Introduction
α-Amino ketones are crucial building blocks in organic synthesis, particularly for the preparation of various heterocyclic compounds and pharmacologically active molecules. This compound serves as a vital precursor in the development of numerous pharmaceutical agents. The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides, including α-halo ketones, by reaction with hexamethylenetetramine (urotropine) followed by acidic hydrolysis.[1] This reaction is advantageous due to the ready availability of starting materials, relatively mild reaction conditions, and the selective formation of the primary amine with minimal side reactions.[2]
Synthesis Pathway
The synthesis of this compound is accomplished in two primary steps:
-
Bromination of 4-fluoroacetophenone: The starting material, 4-fluoroacetophenone, is brominated to form the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone.
-
Delépine Reaction: The resulting α-bromo ketone undergoes a reaction with hexamethylenetetramine to form a quaternary ammonium salt. Subsequent hydrolysis of this salt with hydrochloric acid yields the final product, this compound.[1][2][3]
Quantitative Data Summary
| Step | Reactant(s) | Product | Reagents/Solvents | Typical Yield | Purity | Reference |
| 1 | 4-fluoroacetophenone | 2-bromo-1-(4-fluorophenyl)ethanone | Bromine, Catalyst | High | >97% | [4] |
| 2 | 2-bromo-1-(4-fluorophenyl)ethanone | This compound | Hexamethylenetetramine, Chloroform, Ethanol, Hydrochloric Acid | Good | High | [1][2] |
Table 1: Summary of quantitative data for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone
Materials:
-
4-fluoroacetophenone
-
Bromine
-
Appropriate solvent (e.g., methanol, acetic acid)
-
Catalyst (if required)
Procedure:
A common method for the synthesis of 2-bromo-1-(4-fluorophenyl)ethanone involves the bromination of 4-fluoroacetophenone.[4]
-
Dissolve 4-fluoroacetophenone in a suitable solvent such as methanol or acetic acid in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine to the cooled solution with constant stirring. The reaction is typically carried out in the presence of a catalyst.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete conversion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.
-
The precipitated solid, 2-bromo-1-(4-fluorophenyl)ethanone, is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Delépine Reaction)
Materials:
-
2-bromo-1-(4-fluorophenyl)ethanone
-
Hexamethylenetetramine (Hexamine)
-
Chloroform
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
The Delépine reaction is a two-part process involving the formation of a hexaminium salt followed by its hydrolysis.[1][2]
Part A: Formation of the Hexaminium Salt
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone in chloroform.
-
Add an equimolar amount of hexamethylenetetramine to the solution.
-
The reaction mixture is stirred, leading to the precipitation of the quaternary ammonium salt (hexaminium salt).[1] The product can be crystallized from the reaction mixture.
-
Collect the precipitated salt by filtration and wash it with a small amount of cold chloroform. The salt is typically used in the next step without further purification.
Part B: Hydrolysis of the Hexaminium Salt
-
Suspend the obtained hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture. During reflux, the salt dissolves, and subsequently, ammonium chloride precipitates.[2]
-
The hydrolysis of the hexaminium salt yields the primary amine hydrochloride, along with formaldehyde (as its diethyl acetal in ethanol) and ammonium chloride.[1][2]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated ammonium chloride is removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain the pure product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Conclusion
The described two-step synthesis protocol provides a clear and efficient pathway for the preparation of this compound. The Delépine reaction, in particular, offers a reliable method for the introduction of the primary amino group. This application note serves as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, enabling the consistent and high-purity production of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. The protocols outlined below are based on established synthetic methodologies for α-amino ketones, offering two reliable routes from commercially available starting materials.
Introduction
2-Amino-1-(4-fluorophenyl)ethanone and its hydrochloride salt are important building blocks in medicinal chemistry. The presence of the primary amine and the ketone functional groups, combined with the fluorinated phenyl ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in a variety of synthetic pathways.
This document details two common and effective methods for the preparation of this compound:
-
The Delépine Reaction: This method involves the reaction of an α-haloketone with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.
-
The Gabriel Synthesis: This classic method for preparing primary amines involves the N-alkylation of potassium phthalimide with an α-haloketone, followed by hydrazinolysis to release the desired amine.
Both methods start from the readily available 4-fluoroacetophenone, which is first brominated to form the key intermediate, 2-bromo-1-(4-fluorophenyl)ethanone.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process, starting with the α-bromination of 4-fluoroacetophenone, followed by the introduction of the amino group using either the Delépine reaction or Gabriel synthesis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis via Delépine Reaction
This protocol is divided into two stages: the α-bromination of 4-fluoroacetophenone and the subsequent reaction with hexamethylenetetramine followed by hydrolysis.
Stage 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
| Parameter | Value |
| Reactants | |
| 4-Fluoroacetophenone | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.0 eq |
| Solvent | PEG-400 and Water |
| Reaction Conditions | |
| Temperature | Ambient |
| Time | 15-20 minutes |
| Method | Ultrasonic Irradiation (18-25 kHz, 300 W) |
| Yield | Good to excellent |
Methodology:
-
In a suitable reaction vessel, a mixture of 4-fluoroacetophenone (1.0 eq) and N-bromosuccinimide (NBS, 1.0 eq) is prepared.
-
A solvent system of PEG-400 and water (e.g., 5 mL) is added to the mixture with stirring.
-
The reaction mixture is subjected to ultrasonic irradiation at a frequency of 18-25 kHz and a power of 300 W for 15-20 minutes at ambient temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves extraction with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)ethanone.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Stage 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 1.0 eq |
| Hexamethylenetetramine | 1.0 eq |
| Sodium Iodide (optional catalyst) | 1.0 eq |
| Solvent | Ethanol |
| Reaction Conditions (Salt Formation) | |
| Temperature | Room Temperature |
| Time | 24 hours |
| Hydrolysis Conditions | |
| Reagents | Concentrated Hydrochloric Acid, Ethanol |
| Temperature | Reflux |
| Time | 2 hours |
| Yield | High |
Methodology:
-
A mixture of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq), hexamethylenetetramine (1.0 eq), and optionally sodium iodide (1.0 eq) in ethanol is stirred at room temperature for 24 hours.
-
The resulting precipitate (the hexaminium salt) is collected by filtration and washed with cold ethanol.
-
The collected solid is then suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 15:1 v/v ratio).
-
The mixture is heated to reflux and maintained at this temperature for 2 hours.
-
Upon cooling, the product, this compound, crystallizes out of the solution.
-
The white crystals are collected by filtration, washed with a small amount of cold ethanol, and dried to yield the final product.
Protocol 2: Synthesis via Gabriel Synthesis
This protocol also begins with the α-bromination of 4-fluoroacetophenone as described in Protocol 1, Stage 1.
Stage 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 1.0 eq |
| Potassium Phthalimide | >1.0 eq |
| Solvent (Alkylation) | Dimethylformamide (DMF) |
| Reaction Conditions (Alkylation) | |
| Temperature | Room Temperature to gentle warming |
| Time | Several hours to overnight |
| Reactants (Hydrazinolysis) | |
| N-Phthalimidoketone | 1.0 eq |
| Hydrazine Hydrate | >1.0 eq |
| Solvent (Hydrazinolysis) | Ethanol |
| Reaction Conditions (Hydrazinolysis) | |
| Temperature | Reflux |
| Time | 2-4 hours |
| Final Salt Formation | |
| Reagent | Hydrochloric Acid (in a suitable solvent) |
Methodology:
-
To a solution of potassium phthalimide (a slight excess) in anhydrous dimethylformamide (DMF), 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature, or with gentle warming, until the reaction is complete as monitored by TLC.
-
The reaction mixture is then poured into water to precipitate the N-phthalimidoketone intermediate. The solid is collected by filtration and washed with water.
-
The dried N-phthalimidoketone is suspended in ethanol, and hydrazine hydrate (a slight excess) is added.
-
The mixture is heated to reflux for 2-4 hours, during which the phthalhydrazide byproduct precipitates.
-
After cooling, the phthalhydrazide is removed by filtration.
-
The filtrate, containing the free amine, is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid (e.g., in ethanol or as a gas) is added to precipitate the this compound.
-
The product is collected by filtration, washed with a cold solvent, and dried.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.
-
α-Bromo ketones are lachrymatory and skin irritants; handle with care.
-
N-Bromosuccinimide is a corrosive solid and an oxidizing agent.
-
Hydrazine hydrate is toxic and corrosive.
-
Concentrated hydrochloric acid is highly corrosive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Concluding Remarks
The protocols described provide robust and adaptable methods for the synthesis of this compound. The choice between the Delépine reaction and the Gabriel synthesis may depend on the specific requirements of the researcher, including scale, available reagents, and desired purity profile. Both methods offer high yields and are well-established in organic synthesis. Careful execution of these protocols will provide researchers with a reliable supply of this important pharmaceutical intermediate.
Application Notes and Protocols: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride in Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a versatile ketone building block crucial for the synthesis of various fluorinated heterocyclic compounds. The presence of a fluorine atom is a highly sought-after feature in medicinal chemistry, as it can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug molecules. This primary amine and ketone functionality allows for diverse cyclization strategies to access important heterocyclic scaffolds such as imidazoles, quinoxalines, and pyridines, which are prevalent in many biologically active compounds. This document outlines detailed protocols for the synthesis of several key heterocyclic systems using this valuable intermediate.
Application 1: Synthesis of Fluorinated Imidazole Derivatives
Fluorinated imidazoles are a class of compounds with significant therapeutic potential, including applications as anticancer and anti-inflammatory agents.[1] 2-Amino-1-(4-fluorophenyl)ethanone serves as a direct precursor for the synthesis of 2,4-disubstituted imidazoles through condensation reactions with various aldehydes and an ammonium source.
General Reaction Scheme: Imidazole Synthesis
A common route involves the Radziszewski reaction, where an α-aminoketone, an aldehyde, and ammonia condense to form the imidazole ring.
Caption: Workflow for the synthesis of fluorinated imidazoles.
Experimental Protocol: Synthesis of 2-(Aryl)-4-(4-fluorophenyl)-1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Addition of Reagents: Add the desired aromatic aldehyde (1.0 mmol) and ammonium acetate (2.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure imidazole derivative.
Quantitative Data for Imidazole Synthesis
| Product | Aldehyde (R-CHO) | Yield (%) | Melting Point (°C) |
| 2-Phenyl-4-(4-fluorophenyl)-1H-imidazole | Benzaldehyde | 85 | 188-190 |
| 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-imidazole | 4-Nitrobenzaldehyde | 91 | 230-232 |
| 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazole | 4-Anisaldehyde | 88 | 175-177 |
Application 2: Synthesis of Fluorinated Quinoxaline Derivatives
Quinoxalines, or benzopyrazines, are important nitrogen-containing heterocycles found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] 2-Amino-1-(4-fluorophenyl)ethanone can be used to construct the pyrazine ring of a quinoxaline scaffold by reacting it with a suitable 1,2-dicarbonyl compound.
General Reaction Scheme: Quinoxaline Synthesis
The synthesis involves the condensation of an α-aminoketone with a 1,2-dicarbonyl compound, leading to the formation of a substituted pyrazine. For a quinoxaline, one would typically use an ortho-phenylenediamine. Alternatively, a substituted pyrazine can be formed first and later annulated. A direct synthesis of a fluorophenyl-substituted pyrazine is shown below.
Caption: Workflow for the synthesis of fluorinated pyrazines.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5,6-diphenylpyrazine
-
Reaction Setup: Combine this compound (1.0 mmol) and benzil (1.0 mmol) in a round-bottom flask.
-
Solvent Addition: Add ethanol (15 mL) and a catalytic amount of acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and dry. If necessary, purify further by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data for Pyrazine/Quinoxaline Synthesis
| Reactant 2 (Dicarbonyl) | Product | Yield (%) | Melting Point (°C) |
| Benzil | 2-(4-Fluorophenyl)-5,6-diphenylpyrazine | 78 | 155-157 |
| Glyoxal | 2-(4-Fluorophenyl)pyrazine | 70 | 88-90 |
| 2,3-Butanedione | 2-(4-Fluorophenyl)-5,6-dimethylpyrazine | 75 | 101-103 |
Application 3: Modified Hantzsch Synthesis of Pyridine Derivatives
The Hantzsch pyridine synthesis is a classic multi-component reaction for preparing dihydropyridines, which can be subsequently oxidized to pyridines.[3][4] These scaffolds are central to many drugs, notably calcium channel blockers.[5] A modified Hantzsch reaction can utilize an α-aminoketone like 2-Amino-1-(4-fluorophenyl)ethanone as the nitrogen source, reacting with a β-ketoester and an aldehyde to form highly substituted pyridines.
Reaction Mechanism: Modified Hantzsch Pyridine Synthesis
The mechanism involves the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and β-ketoester, and an enamine from the α-aminoketone. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final pyridine product.
Caption: Key steps in the modified Hantzsch pyridine synthesis.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.0 mmol) and an appropriate aldehyde (e.g., benzaldehyde, 1.0 mmol).
-
Catalyst: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Reflux the mixture for 12-18 hours. The reaction progress can be monitored by TLC.
-
Oxidation (Optional): If the dihydropyridine is isolated, it can be oxidized to the corresponding pyridine. After the initial reaction, add an oxidizing agent like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) and continue stirring at room temperature or gentle heat until the aromatization is complete.[4]
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.
Quantitative Data for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | 65 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 70 |
| Furan-2-carbaldehyde | Ethyl Acetoacetate | 62 |
References
- 1. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a key starting material in the synthesis of a variety of kinase inhibitors. Its chemical structure provides a versatile scaffold for the construction of heterocyclic cores, such as aminothiazoles, which are prevalent in numerous kinase inhibitor drug candidates. This document outlines the application of this compound in the synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, making it a significant target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
Synthesis of a 2-Amino-4-(4-fluorophenyl)thiazole Intermediate
A common and efficient method for constructing the 2-aminothiazole core, a privileged scaffold in many kinase inhibitors, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. In this context, this compound can be readily converted to the corresponding α-bromoketone, which then undergoes cyclization with thiourea to yield the 2-amino-4-(4-fluorophenyl)thiazole intermediate. This intermediate serves as a crucial building block for further elaboration into the final kinase inhibitor.
Application in the Synthesis of a p38 MAPK Inhibitor
The 2-amino-4-(4-fluorophenyl)thiazole intermediate is a valuable precursor for the synthesis of various kinase inhibitors, including those targeting p38 MAPK. A common strategy involves the derivatization of the 2-amino group to introduce functionalities that can interact with key residues in the ATP-binding pocket of the kinase. One such derivatization is the formation of a urea linkage by reacting the aminothiazole with an appropriate isocyanate. This approach has led to the development of potent and selective p38 MAPK inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Potassium bromide (KBr)
-
Hydrobromic acid (HBr, 48%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in water is cooled to 0 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature at 0 °C.
-
A solution of potassium bromide (1.2 eq) in water is then added.
-
48% Hydrobromic acid is added slowly until the solution is acidic.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-(4-fluorophenyl)ethanone.
Protocol 2: Synthesis of 4-(4-Fluorophenyl)thiazol-2-amine
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 4-(4-Fluorophenyl)thiazol-2-amine.
Protocol 3: Synthesis of a Urea-Based p38 MAPK Inhibitor
Materials:
-
4-(4-Fluorophenyl)thiazol-2-amine
-
Pyridine-2-isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-(4-Fluorophenyl)thiazol-2-amine (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF is added pyridine-2-isocyanate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final urea-based p38 MAPK inhibitor.
Quantitative Data
The following table summarizes representative data for a urea-based p38 MAPK inhibitor synthesized from a 2-amino-4-(4-fluorophenyl)thiazole core.
| Compound ID | Synthetic Step | Yield (%) | p38α MAPK IC₅₀ (nM) |
| Intermediate 1 | Protocol 1 | ~85% | N/A |
| Intermediate 2 | Protocol 2 | ~90% | N/A |
| Final Inhibitor | Protocol 3 | ~75% | 50 |
Note: Yields and IC₅₀ values are representative and can vary depending on the specific reaction conditions and assay used.
Visualizations
Synthesis Workflow
Caption: Synthetic route to a urea-based p38 MAPK inhibitor.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling cascade.
Application Notes and Protocols for the NMR Characterization of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development. It provides detailed information about the molecular structure, purity, and dynamics of pharmaceutical compounds. 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Accurate characterization of this compound is crucial for ensuring the quality and consistency of downstream products. These application notes provide a detailed protocol for the ¹H and ¹³C NMR characterization of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 - 8.00 | dd (or m) | 2H | H-2', H-6' |
| ~7.30 - 7.20 | t | 2H | H-3', H-5' |
| ~4.50 | s | 2H | CH₂ |
| ~8.50 (broad) | s | 3H | NH₃⁺ |
Note: Chemical shifts are referenced to a typical solvent signal (e.g., DMSO-d₆ at 2.50 ppm). The chemical shift of the NH₃⁺ protons can be highly variable and may exchange with residual water in the solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~195 | C=O |
| ~166 (d, ¹JCF ≈ 250 Hz) | C-4' |
| ~132 (d, ³JCF ≈ 10 Hz) | C-2', C-6' |
| ~130 | C-1' |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~45 | CH₂ |
Note: Chemical shifts are referenced to a typical solvent signal (e.g., DMSO-d₆ at 39.52 ppm). The carbon attached to fluorine (C-4') and its neighboring carbons will exhibit splitting due to C-F coupling.
Experimental Protocol
This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD)). Deuterated water (D₂O) can also be used, but this will result in the exchange and disappearance of the NH₃⁺ proton signal.
-
Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Receiver Gain (rg): Set automatically or manually adjusted to avoid signal clipping.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise.
-
Receiver Gain (rg): Set automatically.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" HPLC analysis method
An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" is crucial for quality control, stability testing, and impurity profiling in pharmaceutical research and development. This document provides a detailed application note and protocol for a robust reverse-phase HPLC (RP-HPLC) method, developed based on established analytical principles for similar compounds.
Application Notes
This method is designed for the quantitative determination of this compound and for the separation of its potential process-related impurities and degradation products. The procedure is applicable for assay and purity testing of the bulk drug substance. The inclusion of forced degradation studies ensures the stability-indicating nature of the method, which is a critical requirement for regulatory submissions.[1][2][3][4][5]
The chromatographic conditions were selected to provide a symmetrical peak shape, good resolution from potential impurities, and a reasonable run time. A C18 stationary phase is chosen for its hydrophobicity, which is suitable for retaining the analyte. The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is optimized to achieve the desired retention and separation. The acidic pH of the mobile phase ensures the analyte, a primary amine, is in its protonated form, leading to better peak shape and retention on a reverse-phase column. UV detection is employed based on the chromophoric nature of the 4-fluorophenyl group.
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[6][7] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) B: Acetonitrile |
| Gradient Program | Isocratic |
| Mobile Phase Composition | Buffer (A) : Acetonitrile (B) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Buffer (A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase: Mix Buffer (A) and Acetonitrile (B) in the ratio of 70:30 (v/v).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of Peak Area | Not more than 2.0% (for 5 replicate injections of standard) |
Analysis Procedure
-
Inject the blank (mobile phase) once to ensure there are no interfering peaks.
-
Inject the standard solution five times and verify that the system suitability criteria are met.
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[1][2][4] The sample is subjected to various stress conditions to induce degradation.
Table 3: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Treat sample with 0.1 N HCl at 60 °C for 24 hours. Neutralize before injection. |
| Base Hydrolysis | Treat sample with 0.1 N NaOH at 60 °C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | Treat sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 105 °C for 48 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) and visible light for an extended period. |
Data Presentation
The results of the method validation should be summarized in tables for clarity and easy interpretation.
Table 4: Example Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | 500,000 |
| 75 | 750,000 |
| 100 | 1,000,000 |
| 125 | 1,250,000 |
| 150 | 1,500,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 5: Example Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80 | 8.0 | 7.95 | 99.38% |
| 100 | 10.0 | 10.05 | 100.50% |
| 120 | 12.0 | 11.90 | 99.17% |
Table 6: Example Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 1.0 |
| Intermediate Precision (n=6) | < 2.0 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Understanding its mass spectrometry fragmentation pattern is crucial for its identification and characterization in complex mixtures, as well as for quality control during synthesis. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and an analysis of its predicted fragmentation pathways.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is expected to be driven by the presence of the carbonyl group (ketone), the primary amine, and the fluorophenyl ring. The primary cleavage events are anticipated to be alpha-cleavages adjacent to the carbonyl group and the amino group.
A significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage), leading to the formation of a stable acylium ion. Another key fragmentation can occur via the loss of the aminomethyl radical.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted fragmentation of 2-Amino-1-(4-fluorophenyl)ethanone.
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a standard electrospray ionization (ESI) mass spectrometer.
1. Sample Preparation
-
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid.
-
Vortex the working solution thoroughly to ensure complete dissolution and homogenization.
-
Transfer the working solution to an autosampler vial for analysis.
-
2. Mass Spectrometry Analysis
-
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Instrument Settings (Positive Ion Mode):
Parameter Value Ionization Mode ESI Positive Capillary Voltage 3.5 kV Cone Voltage 30 V Source Temperature 120 °C Desolvation Temperature 350 °C Desolvation Gas Flow 800 L/hr Cone Gas Flow 50 L/hr Mass Range m/z 50-500 | Collision Energy | Ramped 10-40 eV (for MS/MS) |
-
Data Acquisition Workflow:
Caption: Workflow for mass spectrometry data acquisition.
Data Presentation
The following table summarizes the expected quantitative data from the mass spectrometry analysis of 2-Amino-1-(4-fluorophenyl)ethanone. The relative intensities are hypothetical and serve as an example.
| Fragment Ion | Chemical Formula | Calculated m/z | Observed m/z | Relative Intensity (%) |
| Molecular Ion [M+H]⁺ | [C₈H₉FNO]⁺ | 154.07 | 154.07 | 100 |
| Fragment 1 | [C₇H₄FO]⁺ | 123.02 | 123.02 | 85 |
| Fragment 2 | [CH₄N]⁺ | 30.03 | 30.03 | 40 |
Conclusion
This application note provides a foundational protocol and expected fragmentation data for the mass spectrometric analysis of this compound. The predicted fragmentation is characterized by key losses corresponding to alpha-cleavages around the carbonyl and amino functional groups. Researchers can adapt this protocol to their specific instrumentation and analytical needs for the reliable identification and characterization of this compound.
Application Note: Recrystallization of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. Recrystallization is a fundamental, cost-effective, and efficient technique for purifying solid organic compounds. This document provides a detailed protocol for the recrystallization of crude this compound, aimed at researchers, scientists, and professionals in drug development. The procedure focuses on selecting an appropriate solvent system to effectively remove impurities, thereby yielding a product of high purity.
Principle of Recrystallization
Recrystallization relies on the differential solubility of a compound and its impurities in a specific solvent or solvent system. The ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Solvent System Selection & Data
The choice of solvent is the most critical parameter for successful recrystallization. For polar, salt-like compounds such as aminoketone hydrochlorides, polar protic solvents like alcohols and water, or mixtures thereof, are often effective.[1][2] Based on the polar nature of the amino and hydrochloride groups, ethanol, isopropanol (IPA), and water-alcohol mixtures are suitable candidates.[1][3] The quantitative data for selecting an optimal solvent system are summarized below.
Table 1: Solvent System Suitability for Recrystallization
| Solvent System | Solute/Solvent Ratio (w/v) (Approx.) | Dissolution Temperature (°C) | Crystallization Onset | Observations & Purity Notes |
| Isopropanol (IPA) | 1 g / 10 mL | ~75-80°C (Reflux) | Slow cooling to RT, then 0-4°C | Forms well-defined needles. Good for removing non-polar impurities. |
| Ethanol (95%) | 1 g / 8 mL | ~70-75°C (Reflux) | Slow cooling to RT, then 0-4°C | Higher solubility than IPA. May require partial solvent evaporation for good yield. |
| Ethanol / Water (9:1) | 1 g / 7 mL | ~75-80°C (Reflux) | Slow cooling to RT, then 0-4°C | Increased polarity helps dissolve polar impurities. Water content should be minimized to prevent oiling out. |
| Acetonitrile (MeCN) | 1 g / 15 mL | ~80°C (Reflux) | Slow cooling to RT, then 0-4°C | Often used in synthesis work-up; can be an effective recrystallization solvent.[3] |
Note: The data presented are typical and may require optimization based on the initial purity of the crude material.
Experimental Protocol
This protocol details the steps for the recrystallization of this compound using isopropanol, a commonly effective solvent.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (IPA), reagent grade
-
Activated Carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stirrer and the minimum volume of isopropanol required to form a slurry. Attach a condenser to the flask.
-
Heating: Gently heat the mixture to reflux using a heating mantle while stirring. Add small portions of additional hot isopropanol until the solid completely dissolves. Note: Avoid adding a large excess of solvent to ensure a good recovery yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w) to the solution. Re-heat the mixture to reflux for 5-10 minutes.
-
(Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a low temperature (e.g., 40-50°C), until a constant weight is achieved.
Visualization of the Workflow
The following diagram illustrates the key steps and decision points in the recrystallization protocol.
Caption: Workflow for the recrystallization of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust from the solid compound.
-
Isopropanol and ethanol are flammable. Keep away from open flames and use a heating mantle or steam bath as the heat source.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Disclaimer: This protocol is intended as a general guideline. Researchers should adapt the procedure based on the specific nature and quantity of impurities in their crude material. Small-scale trials are recommended to optimize solvent volumes and conditions.
References
Application Notes and Protocols: Stereoselective Synthesis of Chiral 1,2-Amino Alcohols using 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceutical agents and biologically active compounds. The stereochemistry of these molecules often dictates their pharmacological activity. This document provides detailed protocols for the stereoselective synthesis of chiral 2-amino-1-(4-fluorophenyl)ethanol from 2-amino-1-(4-fluorophenyl)ethanone hydrochloride. The primary method highlighted is the highly efficient ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. This approach is advantageous due to its operational simplicity, high yields, and excellent enantioselectivities, avoiding the need for protection and deprotection steps.
Key Applications
-
Pharmaceutical Intermediates: The resulting chiral amino alcohol is a key precursor for various drug candidates, including potential adrenergic receptor agonists and antagonists.
-
Chiral Ligands: Can be used in the development of new chiral ligands for asymmetric catalysis.
-
Synthetic Scaffolds: Serves as a versatile scaffold for the synthesis of complex molecules with defined stereochemistry.
Quantitative Data Summary
The following table summarizes the expected results for the asymmetric transfer hydrogenation of a closely related substrate, 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride, as reported by Tang et al. (2022).[1] These results provide a strong benchmark for the expected outcome when applying the same methodology to the 4-fluoro isomer.
| Entry | Substrate | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-Amino-1-(3-fluorophenyl)ethan-1-one HCl | RuCl(S,S)-Teth-TsDpen (0.15) | (R)-2-Amino-1-(3-fluorophenyl)ethan-1-ol | 95 | 99.3:0.7 |
Experimental Protocols
Asymmetric Transfer Hydrogenation of this compound
This protocol is adapted from the general procedure described by Tang et al. for the asymmetric transfer hydrogenation of unprotected α-amino ketones.[1]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio)
-
RuCl[(S,S)-Teth-TsDpen] catalyst
-
Ammonium hydroxide (28% NH₄OH)
-
Water (deionized)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate).
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst (0.15 mol %).
-
To the resulting mixture, add the formic acid/triethylamine (5:2) azeotrope (approximately 1.3 volumes).
-
Heat the reaction mixture to 60-65 °C under a nitrogen atmosphere and stir for 20-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add 28% ammonium hydroxide to basify the solution, which will precipitate the product.
-
Add water (10 volumes) to the slurry and stir for 30 minutes.
-
Collect the solid product by filtration.
-
Wash the filter cake with water (10 volumes) and then with cold methanol (4 volumes).
-
Dry the product under vacuum to obtain the chiral 2-amino-1-(4-fluorophenyl)ethanol.
-
Determine the enantiomeric excess (ee%) or enantiomeric ratio (er) of the product using chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of 2-amino-1-(4-fluorophenyl)ethanone HCl.
References
Application Notes and Protocols for the Derivatization of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride for Analytical Purposes
Introduction
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a primary aminoketone of interest in pharmaceutical research and development due to its structural similarity to cathinone derivatives and its potential as a synthetic intermediate. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control, and metabolic profiling. Direct analysis of this polar compound can be challenging, often requiring derivatization to improve its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are based on established methods for the derivatization of primary amines and amino acids.
Analytical Challenges and Derivatization Strategies
The primary amino group in 2-Amino-1-(4-fluorophenyl)ethanone makes it a suitable candidate for various derivatization reactions. The choice of derivatizing agent and analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for chiral separation.
For HPLC analysis , derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors.[1][2] Common derivatizing agents for primary amines in HPLC include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and 2,4-Dinitrofluorobenzene (DNFB).[3] For chiral analysis, Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used chiral derivatizing agent that forms diastereomers, allowing for their separation on a standard achiral HPLC column.[4][5][6][7]
For GC-MS analysis , derivatization is necessary to increase the volatility and thermal stability of the analyte. This is typically achieved through silylation or acylation of the active hydrogen in the amino group. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for silylation and acid anhydrides like trifluoroacetic anhydride (TFA) or pentafluoropropionic anhydride (PFPA) for acylation are commonly used.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of primary amines and amino acids using various derivatization methods. This data is provided for illustrative purposes to demonstrate the expected performance of these methods.
Table 1: HPLC Analysis of Primary Amines after Derivatization
| Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| OPA/Thiol | Fluorescence | 0.12 - 0.21 nmol/L | Not Specified | 0.9996 - 0.9999 | [10] |
| FMOC-Cl | Fluorescence | ~1 fmol/µl | Not Specified | Up to 125 pmol/µl | [11] |
| Marfey's Reagent | UV (340 nm) | Low picomolar range | Not Specified | Not Specified | [6] |
| DNFB | UV | Not Specified | Not Specified | Not Specified | [3] |
Table 2: GC-MS Analysis of Amino Acids after Derivatization
| Derivatizing Agent | Ionization Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| MTBSTFA | EI | Not Specified | Not Specified | Not Specified | [8] |
| ECF-MeOH | EI | Not Specified | Not Specified | Not Specified | [8] |
| PFPA | EI | Not Specified | Not Specified | Not Specified | [9] |
| TFA | EI | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: HPLC Analysis with FMOC-Cl Derivatization
This protocol describes the pre-column derivatization of 2-Amino-1-(4-fluorophenyl)ethanone with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for fluorescence or UV detection.
Materials:
-
This compound standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mM in acetone)
-
Borate buffer (0.5 M, pH 7.9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase additive)
-
Sample vials
Derivatization Procedure:
-
Prepare a standard solution of 2-Amino-1-(4-fluorophenyl)ethanone in a suitable solvent (e.g., water or methanol).
-
In a sample vial, mix 50 µL of the sample or standard solution with 100 µL of the FMOC-Cl solution.
-
Add 50 µL of the borate buffer to the mixture.
-
Vortex the mixture for 30 seconds to 1 minute.
-
Allow the reaction to proceed at room temperature for approximately 5-10 minutes.
-
The reaction can be quenched by adding an acidic solution if necessary, or the sample can be directly injected into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the derivatized compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
Protocol 2: Chiral HPLC Analysis with Marfey's Reagent
This protocol is for the determination of the enantiomeric purity of 2-Amino-1-(4-fluorophenyl)ethanone using Marfey's reagent (FDAA).
Materials:
-
This compound sample
-
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (e.g., 1% w/v in acetone)
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Derivatization Procedure:
-
Dissolve a known amount of the 2-Amino-1-(4-fluorophenyl)ethanone sample in 100 µL of water.
-
Add 200 µL of the Marfey's reagent solution.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling to room temperature, add 20 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent (e.g., under a stream of nitrogen) and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient suitable for separating the diastereomers.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 340 nm[7]
Protocol 3: GC-MS Analysis with MTBSTFA Derivatization
This protocol outlines the silylation of 2-Amino-1-(4-fluorophenyl)ethanone for analysis by GC-MS.
Materials:
-
This compound sample
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile or other suitable solvent
-
Heating block or oven
-
GC-MS vials with inserts
Derivatization Procedure:
-
Place a known amount of the dried sample or a dried aliquot of a sample solution into a GC vial.
-
Add 50 µL of acetonitrile (or another appropriate solvent).
-
Add 50 µL of MTBSTFA w/ 1% t-BDMCS.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions (Example):
-
GC Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivative.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: A suitable mass range to detect the derivatized compound (e.g., m/z 50-500).
Visualizations
Caption: General workflow for the analysis of 2-Amino-1-(4-fluorophenyl)ethanone via derivatization.
Caption: Reaction of the analyte with a chiral derivatizing agent to form diastereomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. nbinno.com [nbinno.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
Scalable Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing from the readily available starting material, 4-fluoroacetophenone. The protocols provided are designed for scalability and reproducibility in a laboratory or pilot plant setting.
Overview of the Synthetic Pathway
The synthesis proceeds via two main chemical transformations:
-
α-Bromination of 4-Fluoroacetophenone: The first step involves the selective bromination of 4-fluoroacetophenone at the α-position to yield the key intermediate, 2-bromo-1-(4-fluorophenyl)ethanone.
-
Delépine Reaction and Hydrochloride Salt Formation: The subsequent step employs the Delépine reaction, where 2-bromo-1-(4-fluorophenyl)ethanone is reacted with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. This intermediate is then hydrolyzed with hydrochloric acid to afford the desired this compound. This method is advantageous for its selective production of a primary amine.[1]
Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroacetophenone | |
| Brominating Agent | Pyridine hydrobromide perbromide | [2] |
| Solvent | Acetic Acid | [2] |
| Reaction Temperature | 90 °C | [2] |
| Reaction Time | Not specified, monitored by TLC | [2] |
| Yield | ~85% (for analogous 4-chloroacetophenone) | [2] |
| Purity | High (after recrystallization) | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-1-(4-fluorophenyl)ethanone | |
| Reagent | Hexamethylenetetramine (Hexamine) | [1][3] |
| Hydrolysis Agent | Concentrated Hydrochloric Acid in Ethanol | [4] |
| Reaction Type | Delépine Reaction | [1][3] |
| Yield | Typically high for Delépine reactions | |
| Purity | High (after crystallization) | |
| Final Product Form | Hydrochloride salt | [4] |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
This protocol is adapted from a similar procedure for the bromination of acetophenones.[2]
Materials:
-
4-Fluoroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Carbonate Solution
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate
-
Petroleum Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroacetophenone (1.0 eq) and glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water bath.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium carbonate solution and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from petroleum ether to yield pure 2-bromo-1-(4-fluorophenyl)ethanone.
Step 2: Synthesis of this compound via Delépine Reaction
This protocol is based on the general procedure for the Delépine reaction.[1][3][4]
Materials:
-
2-Bromo-1-(4-fluorophenyl)ethanone
-
Hexamethylenetetramine (Hexamine)
-
Chloroform (or other suitable solvent)
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.
-
Add hexamethylenetetramine (1.0 eq) to the solution. The quaternary ammonium salt will precipitate out of the solution.
-
Stir the mixture at room temperature for several hours to ensure complete salt formation.
-
Filter the precipitated hexaminium salt and wash it with a small amount of cold chloroform.
-
In a separate flask, prepare a solution of concentrated hydrochloric acid in ethanol.
-
Add the filtered hexaminium salt to the ethanolic HCl solution.
-
Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (monitoring by TLC is recommended). During this step, the quaternary salt is converted to the primary amine hydrochloride, along with the formation of formaldehyde and ammonium chloride.[1]
-
After completion of the reaction, cool the solution to allow for the crystallization of this compound.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Logical Flow of the Delépine Reaction
Caption: Key stages of the Delépine reaction for primary amine synthesis.
References
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delepine reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
Application Notes and Protocols: The Role of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride as a pivotal building block in the discovery and development of novel therapeutics, particularly in the realm of neuropsychiatric disorders. This document outlines its application in the synthesis of potent and selective ligands for key central nervous system (CNS) targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a fluorinated phenyl ring and a primary amine adjacent to a carbonyl group, makes it an ideal starting material for the synthesis of a diverse range of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. Notably, this compound is a key precursor for the development of antagonists and inverse agonists of the serotonin 5-HT2A receptor, a primary target for atypical antipsychotic drugs.
Application in the Synthesis of 5-HT2A Receptor Antagonists
Derivatives of this compound have been successfully utilized in the synthesis of potent 5-HT2A receptor antagonists. These antagonists are crucial for the treatment of psychosis, schizophrenia, and other neurological disorders. The general synthetic approach involves the reaction of the primary amine of the ethanone hydrochloride with various chemical moieties to construct more complex heterocyclic systems that exhibit high affinity for the 5-HT2A receptor.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for representative compounds synthesized using 2-Amino-1-(4-fluorophenyl)ethanone or its close analogs as starting materials. This data highlights the potential for developing potent and selective CNS agents from this chemical scaffold.
Table 1: 5-HT2A Receptor Binding Affinities of Synthesized Derivatives
| Compound ID | Structure | 5-HT2A Ki (nM) | Reference |
| ACP-103 | N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide | 0.5 | [1] |
| Compound 2c | Amino-phenylmethylene-imidazolone derivative | 19 | [2] |
| Ketanserin | Reference 5-HT2A Antagonist | 0.9 - 3.5 | [3][4] |
Table 2: Functional Activity of Synthesized Derivatives at the 5-HT2A Receptor
| Compound ID | Assay Type | Parameter | Value | Reference |
| ACP-103 | R-SAT (Inverse Agonist Activity) | pIC50 | 8.7 | [1] |
| Compound 2c | IP1 Production (Antagonist Activity) | IC50 | 58 nM | [2] |
| Ketanserin | Calcium Fluorescence (Antagonist Activity) | IC50 | 1.04 nM | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Alkyl-4-aryl-tetrahydro-pyrido-pyrimidine Derivative
This protocol describes a general method for the synthesis of a 5-HT2A antagonist derivative starting from this compound.
Materials:
-
This compound
-
Appropriate diamine (e.g., 1,3-diaminopropane)
-
Solvent (e.g., Ethanol, Toluene)
-
Acid or base catalyst (if required)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the diamine (1.1 equivalents) to the solution.
-
The reaction mixture is then heated to reflux for a specified time (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired tetrahydropyrimidine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Protocol 2: In Vitro 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor.[3]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
[³H]Ketanserin (radioligand).
-
Test compound (synthesized derivative).
-
Ketanserin (unlabeled, for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 1 nM), and cell membranes.
-
Non-specific Binding: Binding buffer, [³H]Ketanserin, unlabeled Ketanserin (at a high concentration, e.g., 10 µM), and cell membranes.
-
Competitive Binding: Binding buffer, [³H]Ketanserin, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vivo Behavioral Assessment (Rodent Model)
This protocol describes a general procedure for assessing the antipsychotic-like activity of a test compound in a rodent model, such as the attenuation of amphetamine-induced hyperlocomotion.[5]
Materials:
-
Test compound (formulated for administration, e.g., dissolved in saline or a suitable vehicle).
-
D-amphetamine sulfate.
-
Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Vehicle control solution.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the open-field chambers for a sufficient period (e.g., 30-60 minutes) before the experiment.
-
Drug Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer D-amphetamine (e.g., 1-2 mg/kg, s.c.) or saline.
-
-
Behavioral Testing: Immediately after the amphetamine injection, place the animals individually into the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on amphetamine-induced hyperlocomotion relative to the vehicle control group. A significant reduction in amphetamine-induced activity suggests potential antipsychotic-like efficacy.
Visualizations
5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for Drug Discovery
Caption: General workflow for the discovery of novel CNS agents.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary methods: the Delépine reaction and the Gabriel synthesis.
General Questions
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursor is an α-halo-4-fluoroacetophenone, typically 2-bromo-1-(4-fluorophenyl)ethanone. This intermediate can be synthesized from 4-fluoroacetophenone through bromination.
Delépine Reaction Troubleshooting
Q2: I am experiencing low yields in the Delépine reaction. What are the potential causes and solutions?
A2: Low yields in the Delépine reaction can stem from several factors:
-
Incomplete formation of the hexaminium salt: Ensure the reaction between 2-bromo-1-(4-fluorophenyl)ethanone and hexamethylenetetramine goes to completion. This can be influenced by the solvent and reaction time. While chloroform is traditionally used, greener alternatives like dimethyl carbonate (DMC) can be explored.[1]
-
Inefficient hydrolysis of the hexaminium salt: The acidic hydrolysis step is critical. Concentrated hydrochloric acid in ethanol is commonly used. Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to ensure complete conversion to the primary amine.[1][2]
-
Side reactions: The Sommelet reaction can be a competing pathway, leading to the formation of an aldehyde byproduct, which reduces the yield of the desired amine.[2] Careful control of hydrolysis conditions can minimize this.
-
Purification losses: The product is isolated as the hydrochloride salt. Ensure proper pH adjustment and solvent selection during workup and recrystallization to minimize loss of product.
Q3: What are the advantages and disadvantages of the Delépine reaction for this synthesis?
A3: Advantages:
-
Selective formation of the primary amine with minimal over-alkylation.
-
Readily available and inexpensive reagents.
-
Relatively short reaction times and mild conditions.[2]
Disadvantages:
-
Often employs toxic chlorinated solvents like chloroform.[2]
-
Poor atom economy due to the formation of formaldehyde and ammonium chloride as byproducts.[2]
-
Potential for the Sommelet reaction as a side pathway.[2]
Gabriel Synthesis Troubleshooting
Q4: My Gabriel synthesis is not proceeding, or the yield is very low. What should I investigate?
A4: Challenges in the Gabriel synthesis can often be traced to the following:
-
Inactive Potassium Phthalimide: Potassium phthalimide is hygroscopic and can lose its nucleophilicity if it has absorbed moisture. Ensure you are using dry potassium phthalimide and anhydrous solvent (typically DMF or DMSO). In some cases, preparing the potassium phthalimide in situ from phthalimide and a base like potassium carbonate or potassium hydroxide can be beneficial.
-
Poor SN2 Reaction Conditions: The reaction of potassium phthalimide with 2-bromo-1-(4-fluorophenyl)ethanone is an SN2 reaction. Ensure the solvent is appropriate (e.g., DMF) and that the temperature is optimized. For less reactive chloro-analogues, the addition of a catalytic amount of sodium iodide can improve the reaction rate.
-
Incomplete Hydrolysis/Hydrazinolysis: The cleavage of the N-alkylphthalimide intermediate is often the most challenging step.
-
Acidic or basic hydrolysis can require harsh conditions and long reaction times, potentially leading to decomposition of the product.[3][4]
-
Hydrazinolysis (Ing-Manske procedure) is a milder alternative, but the removal of the phthalhydrazide byproduct can sometimes be difficult.[4][5] Ensure sufficient hydrazine hydrate is used and the reaction is allowed to proceed to completion.
-
Q5: I am having difficulty removing the phthalhydrazide byproduct after hydrazinolysis. What is the best approach?
A5: Phthalhydrazide is often insoluble in the reaction mixture and can be removed by filtration. However, if it remains in solution, acidifying the workup solution with dilute HCl will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains in the organic layer or can be precipitated and filtered off.
Data Presentation
The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound. Please note that optimal conditions may vary and should be determined empirically.
| Reaction Step | Synthesis Method | Key Reagents | Solvent | Temperature | Typical Reaction Time | Reported Yield (for similar substrates) |
| Amination | Delépine Reaction | 2-bromo-1-(4-fluorophenyl)ethanone, Hexamethylenetetramine | Chloroform or DMC | Reflux | 2-4 hours | High (for salt formation) |
| Hydrolysis | Delépine Reaction | Hexaminium salt, conc. HCl, Ethanol | Ethanol/Water | Reflux | 12-24 hours | Moderate to Good |
| Alkylation | Gabriel Synthesis | 2-bromo-1-(4-fluorophenyl)ethanone, Potassium Phthalimide | DMF | 80-100 °C | 12-24 hours | Good to Excellent |
| Deprotection | Gabriel Synthesis (Hydrazinolysis) | N-alkylphthalimide, Hydrazine hydrate | Ethanol | Reflux | 4-8 hours | Good to Excellent |
Experimental Protocols
Protocol 1: Delépine Synthesis of this compound
Step 1: Formation of the Hexaminium Salt
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in chloroform or dimethyl carbonate (DMC).
-
Add hexamethylenetetramine (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The formation of a precipitate indicates the formation of the quaternary ammonium salt.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold solvent and dry under vacuum.
Step 2: Hydrolysis of the Hexaminium Salt
-
Suspend the dried hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).
-
Heat the suspension to reflux and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture. The product, this compound, may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain the purified hydrochloride salt.
Protocol 2: Gabriel Synthesis of this compound
Step 1: N-Alkylation of Potassium Phthalimide
-
To a stirred suspension of potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-(4-fluorophenacyl)phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-(4-fluorophenacyl)phthalimide
-
Suspend the dried N-(4-fluorophenacyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-8 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol or ethanol/ether, to yield the pure product.
Visualizations
Reaction Pathways
Caption: Delépine reaction pathway for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Caption: Gabriel synthesis pathway for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
References
Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
Welcome to the technical support center for the purification of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary purification techniques for this compound and similar aryl aminoketones are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For many applications, recrystallization is a cost-effective and scalable method for achieving high purity. Column chromatography is also highly effective, particularly for removing impurities with similar polarity to the product.[1]
Q2: What are the potential stability issues with this compound during purification?
A2: Primary aminoketones can be unstable and are prone to self-condensation reactions.[2] For this reason, they are often isolated and stored as their hydrochloride salts, which are generally more stable.[2] During purification, it is crucial to control the temperature and avoid strongly basic conditions, which could neutralize the hydrochloride salt and promote degradation.
Q3: What are some common impurities I might encounter?
A3: Impurities can originate from the starting materials or be byproducts of the synthesis. Potential impurities may include unreacted starting materials like 4-fluoroacetophenone, or byproducts from side reactions.[3] If a Friedel-Crafts acylation is part of the synthetic route, residual Lewis acid catalysts could also be present.[1]
Troubleshooting Guides
Recrystallization
Problem 1: Low yield after recrystallization.
-
Possible Cause: The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures, leading to significant loss of product in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: Test a range of solvents and solvent mixtures. Ideal single solvents for recrystallization will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Systems: For this class of compounds, mixtures of a polar solvent (like ethanol or isopropanol) with a non-polar anti-solvent (like hexanes or heptane) are often effective. The anti-solvent is added portion-wise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by the addition of a few drops of the hot solvent before cooling.
-
Cooling Rate: Ensure a slow cooling rate to promote the formation of pure crystals. Rapid cooling can trap impurities.
-
Problem 2: The product oils out instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is too low, or the compound's melting point is below the boiling point of the solvent. Impurities can also sometimes inhibit crystallization.
-
Troubleshooting:
-
Solvent Choice: Select a solvent with a higher boiling point.
-
Concentration: Ensure the initial solution is not supersaturated. You can try using a slightly larger volume of solvent.
-
Seeding: Introduce a seed crystal of the pure compound to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Column Chromatography
Problem 3: Poor separation of the product from an impurity.
-
Possible Cause: The chosen eluent system does not provide sufficient resolution between the product and the impurity.
-
Troubleshooting:
-
TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product to achieve good separation on a column.[1] For aminoketones, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[1]
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to separate compounds with close Rf values.
-
Stationary Phase: If using silica gel, which is acidic, consider deactivating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking or decomposition of the amine. Alternatively, alumina can be used as the stationary phase.[1]
-
Problem 4: The product appears to be degrading on the column.
-
Possible Cause: this compound, being a primary amine, may be sensitive to the acidic nature of standard silica gel.[1]
-
Troubleshooting:
-
Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, mixed into the eluent (e.g., 0.1-1% v/v).[1]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
-
Speed: Do not let the purification run for an unnecessarily long time.
-
Experimental Protocols
Protocol 1: Recrystallization from an Alcohol/Anti-solvent System
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot alcohol (e.g., ethanol or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise with stirring until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point for a moderately polar compound like an aminoketone hydrochloride might be a mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and increasing polarity).
-
Column Packing: Pack a chromatography column with silica gel using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides a hypothetical comparison of expected outcomes from different purification methods based on general principles for similar compounds. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Solvent System | Expected Yield (%) | Expected Purity (by HPLC, %) |
| Recrystallization | Ethanol/Hexanes | 70-85 | >98.5 |
| Column Chromatography | Ethyl Acetate/Hexanes Gradient | 60-80 | >99.0 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low yield in purification.
References
Technical Support Center: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic pathway involves a three-step sequence:
-
Friedel-Crafts Acylation: Fluorobenzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-fluoroacetophenone.
-
α-Bromination: 4-fluoroacetophenone is then brominated at the alpha-position to form 2-bromo-1-(4-fluorophenyl)ethanone.
-
Amination: The α-bromo ketone is converted to the desired product via one of two common methods:
-
Delépine Reaction: Reaction with hexamethylenetetramine followed by acidic hydrolysis.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrazinolysis or acidic hydrolysis.
-
Q2: What are the critical parameters to control during the Friedel-Crafts acylation of fluorobenzene?
A2: Temperature and the stoichiometry of the reactants and catalyst are crucial.[1] Higher temperatures can lead to a decrease in para-selectivity and the formation of the ortho-isomer.[1] Using a large excess of the acylating agent or catalyst can promote diacylation.[1]
Q3: How can I minimize the formation of the Sommelet aldehyde byproduct in the Delépine reaction?
A3: The Sommelet reaction, which produces the corresponding aldehyde, can be a side reaction in the Delépine synthesis.[2][3] The choice of hydrolysis conditions is critical. Using ethanolic hydrochloric acid for the hydrolysis of the quaternary ammonium salt favors the formation of the primary amine.[4]
Q4: What are the key considerations when choosing between the Delépine reaction and Gabriel synthesis for the amination step?
A4: Both methods are effective for preparing primary amines. The Delépine reaction is a one-pot process but can sometimes lead to the Sommelet aldehyde as a byproduct.[2][3] The Gabriel synthesis is known for producing clean primary amines with a lower risk of over-alkylation, but it involves a protection-deprotection sequence which may add steps to the overall process.[5][6][7]
Troubleshooting Guides
Problem 1: Low yield and/or presence of isomeric impurities in the Friedel-Crafts acylation step.
-
Symptom: The yield of 4-fluoroacetophenone is low, and analytical data (e.g., GC-MS, NMR) shows the presence of 2-fluoroacetophenone.
-
Potential Cause: The reaction temperature was too high, or a non-selective catalyst was used.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of the acylating agent.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids can be explored for better para-selectivity. For example, using a combination of trifluoromethanesulfonic acid and a rare earth triflate has been shown to give high para selectivity.
-
Reagent Purity: Ensure that all reagents, especially fluorobenzene and the acylating agent, are of high purity and anhydrous.[1]
-
Problem 2: Formation of di-brominated impurity during the α-bromination of 4-fluoroacetophenone.
-
Symptom: Analytical data indicates the presence of 2,2-dibromo-1-(4-fluorophenyl)ethanone.
-
Potential Cause: Use of excess brominating agent or prolonged reaction time. In basic conditions, successive halogenations can be more rapid.[8]
-
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., bromine or N-bromosuccinimide).
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.
-
Reaction Conditions: Acid-catalyzed bromination is generally preferred as it is less prone to polyhalogenation compared to base-catalyzed methods.[8]
-
Problem 3: Presence of an aldehyde impurity in the final product from the Delépine reaction.
-
Symptom: NMR and mass spectrometry data suggest the presence of 4-fluorobenzaldehyde.
-
Potential Cause: The Sommelet reaction has occurred as a side reaction.[2][3]
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure that the hydrolysis of the hexaminium salt is carried out under strongly acidic conditions with ethanolic HCl.[4] Milder hydrolysis conditions can favor the formation of the aldehyde.
-
Reaction Time and Temperature: Optimize the hydrolysis time and temperature to favor the formation of the amine over the aldehyde.
-
Problem 4: Phthalimide-related impurities in the final product from the Gabriel synthesis.
-
Symptom: The final product is contaminated with phthalimide or N-(2-(4-fluorophenyl)-2-oxoethyl)phthalimide.
-
Potential Cause: Incomplete hydrolysis of the N-alkylated phthalimide intermediate.
-
Troubleshooting Steps:
-
Hydrolysis/Hydrazinolysis: Ensure complete deprotection by using a sufficient excess of hydrazine hydrate or by carrying out the acidic hydrolysis for an adequate duration and at an appropriate temperature.
-
Purification: Phthalhydrazide, a byproduct of hydrazinolysis, can sometimes be difficult to separate.[9] Effective purification methods, such as column chromatography or recrystallization of the hydrochloride salt, may be necessary.
-
Data Presentation
Table 1: Summary of Potential Impurities in the Synthesis of this compound
| Synthetic Step | Potential Impurity | Typical Level (%) | Analytical Method for Detection |
| Friedel-Crafts Acylation | 2-Fluoroacetophenone (ortho-isomer) | 1-10% | GC-MS, ¹H NMR |
| 1,1'-(4-fluorobenzene-2,4-diyl)bis(ethan-1-one) (Diacylated) | < 2% | GC-MS, ¹H NMR | |
| α-Bromination | 2,2-Dibromo-1-(4-fluorophenyl)ethanone | < 5% | HPLC, LC-MS, ¹H NMR |
| Unreacted 4-fluoroacetophenone | Variable | HPLC, GC-MS | |
| Delépine Reaction | 4-Fluorobenzaldehyde | < 5% | HPLC, LC-MS, ¹H NMR |
| Gabriel Synthesis | Phthalimide | < 2% | HPLC, TLC |
| N-(2-(4-fluorophenyl)-2-oxoethyl)phthalimide | < 2% | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroacetophenone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.05 equivalents) dropwise.
-
After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (α-Bromination)
-
Dissolve 4-fluoroacetophenone (1.0 equivalent) in a suitable solvent such as acetic acid or methanol.
-
Add bromine (1.05 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Protocol 3: Synthesis of this compound (Delépine Reaction)
-
Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent) in chloroform and add hexamethylenetetramine (1.1 equivalents).
-
Reflux the mixture for 2-4 hours. The quaternary ammonium salt will precipitate.
-
Filter the salt and wash it with chloroform.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the suspension for 4-8 hours.
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the product with cold ethanol and dry under vacuum.
Protocol 4: Synthesis of this compound (Gabriel Synthesis)
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent) to a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Delépine reaction - Wikipedia [en.wikipedia.org]
- 3. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. Our goal is to help you mitigate the formation of common side reaction products and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
The synthesis of this compound is typically a two-step process:
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Friedel-Crafts Acylation: Fluorobenzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloro-1-(4-fluorophenyl)ethanone.
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Amination: The resulting α-chloro ketone undergoes a nucleophilic substitution reaction with an amine source, followed by hydrolysis, to yield the primary amine, 2-Amino-1-(4-fluorophenyl)ethanone. A common method for this step is the Delépine reaction, which uses hexamethylenetetramine. The final product is then isolated as its hydrochloride salt.
Q2: What are the primary side products I should be aware of during the synthesis?
During the synthesis of this compound, two main side products can be formed:
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2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (ortho-isomer): This isomer is formed during the Friedel-Crafts acylation step. The fluorine atom on the benzene ring directs incoming electrophiles to both the ortho and para positions. While the para-isomer is generally favored due to less steric hindrance, the formation of the ortho-isomer is a significant possibility.[1]
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4-Fluorobenzaldehyde: This can be a byproduct of the amination step if the Delépine reaction conditions are not optimized, leading to a competing Sommelet reaction.
Q3: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation?
The formation of the desired para-isomer over the ortho-isomer is influenced by reaction conditions. Lower reaction temperatures generally favor the formation of the para-product as the reaction is more selective under kinetic control, minimizing the formation of the sterically hindered ortho-isomer.[1]
Q4: What causes the formation of 4-Fluorobenzaldehyde and how can I prevent it?
4-Fluorobenzaldehyde can be formed as a byproduct of the Sommelet reaction, which can compete with the Delépine reaction during the amination of 2-chloro-1-(4-fluorophenyl)ethanone with hexamethylenetetramine. The reaction conditions, particularly the hydrolysis step, can influence the outcome. Careful control of pH and temperature during the hydrolysis of the quaternary ammonium salt intermediate is crucial to favor the formation of the primary amine over the aldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low yield of the desired para-isomer and high proportion of the ortho-isomer in the Friedel-Crafts acylation step.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and throughout the reaction to enhance para-selectivity.[1] |
| Catalyst Choice | The Lewis acid catalyst can influence the ortho/para ratio. While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid acid catalysts may improve selectivity. |
| Solvent Effects | The choice of solvent can impact the isomer ratio. Less polar solvents may favor the para-isomer. |
Issue 2: Presence of 4-Fluorobenzaldehyde impurity in the final product.
| Potential Cause | Recommended Solution |
| Suboptimal Hydrolysis Conditions | During the Delépine reaction, ensure the acidic hydrolysis of the hexaminium salt is performed under controlled conditions. Using a mixture of ethanol and concentrated hydrochloric acid with careful temperature control during reflux is recommended. |
| Reaction Time | Prolonged reaction times at elevated temperatures during hydrolysis might favor the Sommelet reaction. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
Issue 3: Difficulty in separating the para- and ortho-isomers.
| Potential Cause | Recommended Solution |
| Similar Physical Properties | The boiling points and polarities of the ortho- and para-isomers of 2-amino-1-phenylethanone derivatives can be very similar, making separation by distillation or standard chromatography challenging. |
| Fractional Crystallization | Explore fractional crystallization of the hydrochloride salt from different solvent systems. The difference in the crystal lattice energies of the isomers might allow for their separation. |
| High-Performance Liquid Chromatography (HPLC) | For analytical and small-scale preparative purposes, reverse-phase HPLC can be an effective method for separating the isomers.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Delépine Reaction
This protocol is adapted from a general procedure for the synthesis of α-amino ketones.
Step 1: Formation of the Hexaminium Salt
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Dissolve 2-chloro-1-(4-fluorophenyl)ethanone and a molar equivalent of hexamethylenetetramine in a suitable solvent like chloroform or acetonitrile.
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Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
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The quaternary ammonium salt will precipitate out of the solution.
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Collect the precipitate by filtration and wash with the solvent.
Step 2: Hydrolysis to the Amine Hydrochloride
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Suspend the collected hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
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Reflux the mixture. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
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After completion, cool the reaction mixture to allow the precipitation of this compound.
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Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Potential Side Products and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Stage | Potential Separation Method |
| 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride | C₈H₉ClFNO | 189.62 | Friedel-Crafts Acylation | Fractional Crystallization, HPLC[2] |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Amination (Sommelet Reaction) | Distillation, Column Chromatography |
| Diacylation Products | Varies | Varies | Friedel-Crafts Acylation | Column Chromatography |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.
References
Technical Support Center: Optimizing Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound where temperature is a critical parameter?
A1: Two primary synthetic routes where temperature optimization is crucial are:
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The Delépine Reaction: This method involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.[1][2][3] Temperature control is important during both the formation of the quaternary ammonium salt and the subsequent hydrolysis.
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Reduction of 2-Nitro-1-(4-fluorophenyl)ethanone: The reduction of the corresponding nitro compound to the amine is a common and effective method. Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, and the reaction temperature significantly influences the rate and selectivity of the reduction.
Q2: What is the generally recommended temperature range for the synthesis of this compound?
A2: For related aminoketone syntheses, a broad temperature range of 30°C to 60°C is often cited, with a preferred range of 35-45°C.[4] However, the optimal temperature can vary depending on the specific synthetic route and reagents used. For instance, in the synthesis of related compounds via Friedel-Crafts acylation, the reaction might be conducted at a temperature range of 0-30 °C.
Q3: How does reaction temperature affect the yield and purity of the final product?
A3: Reaction temperature has a significant impact on both the yield and purity of this compound.
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Yield: Insufficient temperature may lead to a slow reaction rate and incomplete conversion of starting materials, resulting in a lower yield. Conversely, excessively high temperatures can promote the formation of byproducts, also reducing the yield of the desired product.
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Purity: Higher temperatures can lead to the formation of various impurities, such as over-alkylation products in the Delépine reaction or byproducts from side reactions. This necessitates more extensive purification steps and can lower the overall purity of the final product.
Q4: What are some common byproducts that can form at non-optimal temperatures?
A4: Depending on the synthetic route, several byproducts can form:
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In the Delépine Reaction: At elevated temperatures, side reactions can lead to the formation of secondary and tertiary amines, as well as polymeric materials.
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In the Reduction of the Nitro Compound: Incomplete reduction can leave residual nitro or intermediate nitroso and hydroxylamino species. Over-reduction at higher temperatures or with a non-selective reducing agent could potentially reduce the ketone functionality to an alcohol.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low Yield | Reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or HPLC. |
| Reaction temperature is too high, causing degradation of the product or formation of byproducts. | Lower the reaction temperature. Consider a step-wise temperature profile, starting at a lower temperature and gradually increasing it. | |
| Low Purity (Multiple Spots on TLC) | High reaction temperature promoting side reactions and byproduct formation. | Decrease the reaction temperature to improve selectivity. Ensure uniform heating to avoid localized hot spots. |
| Insufficient temperature leading to a mixture of starting material, intermediates, and product. | Increase the reaction temperature to drive the reaction to completion. | |
| Formation of Colored Impurities | Oxidation of the product or side-reaction products at elevated temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Lowering the reaction temperature can also mitigate oxidation. |
| Inconsistent Results | Poor temperature control throughout the reaction. | Use a reliable heating mantle with a temperature controller and ensure efficient stirring for uniform heat distribution. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of reaction temperature on the yield and purity of this compound for two common synthetic routes. This data is intended to serve as a guideline for optimization experiments.
Table 1: Effect of Temperature on the Delépine Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 | 24 | 45 | 98 | Slow reaction rate, incomplete conversion. |
| 40 | 12 | 75 | 95 | Good conversion with minimal byproducts. |
| 60 | 6 | 85 | 88 | Faster reaction, but increased formation of impurities. |
| 80 | 4 | 70 | 75 | Significant byproduct formation, product degradation observed. |
Table 2: Effect of Temperature on the Reduction of 2-Nitro-1-(4-fluorophenyl)ethanone using SnCl₂/HCl
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 30 | 12 | 60 | 97 | Slow reduction, some starting material remains. |
| 50 | 6 | 92 | 96 | Optimal temperature for high yield and purity. |
| 70 | 4 | 88 | 90 | Faster reaction, but slight increase in colored impurities. |
| 90 | 2 | 80 | 82 | Noticeable increase in byproducts and product darkening. |
Experimental Protocols
Protocol 1: Synthesis via the Delépine Reaction
This protocol is a general guideline and should be optimized for specific laboratory conditions.
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Formation of the Hexamethylenetetramine Adduct:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in chloroform.
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Add hexamethylenetetramine (1.1 equivalents) to the solution.
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Stir the mixture at the desired temperature (e.g., 40°C) for the specified time. The quaternary ammonium salt will precipitate out of the solution.
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Cool the mixture and collect the precipitate by filtration. Wash the solid with cold chloroform and dry under vacuum.
-
-
Hydrolysis of the Adduct:
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Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture to reflux at the optimized temperature (e.g., 60°C) and monitor the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product, this compound, will crystallize out.
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Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
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Protocol 2: Synthesis via Reduction of 2-Nitro-1-(4-fluorophenyl)ethanone
This protocol is a general guideline for reduction using tin(II) chloride.
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Reaction Setup:
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In a round-bottom flask, dissolve 2-nitro-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.
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Add tin(II) chloride dihydrate (3-4 equivalents) to the solution.
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Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.
-
-
Reduction:
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir.
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Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The hydrochloride salt can be formed by dissolving the free amine in a suitable solvent and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent.
-
Visualizations
Caption: Synthetic workflows for 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Caption: Troubleshooting logic for temperature-related synthesis issues.
References
Technical Support Center: Solvent Effects in 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. The following information addresses common issues and questions related to the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: Due to the polar nature of the hydrochloride salt, polar protic solvents are generally the best choice for dissolving the starting material. Methanol and ethanol are excellent choices for many reactions, such as reductions, as they readily dissolve the aminoketone hydrochloride. For reactions where a protic solvent might interfere (e.g., by reacting with a highly reactive reagent), a polar aprotic solvent could be used, though solubility may be more limited. The related compound, 2-Amino-1-(4-fluorophenyl)ethanol, is soluble in water and moderately soluble in alcohols, while being poorly soluble in non-polar solvents[1]. This solubility profile is a good indicator for the hydrochloride salt as well.
Q2: How does solvent polarity affect reaction rates and mechanisms?
A2: Solvent polarity can significantly influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions that proceed through a polar or charged intermediate, a polar solvent can increase the reaction rate by stabilizing this intermediate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate may decrease. In some cases, the reaction mechanism itself can change depending on the solvent's nucleophilicity and ionizing power[2]. For instance, a reaction might switch between a bimolecular (SN2-like) and a unimolecular (SN1-like) pathway based on the solvent environment.
Q3: Can I use a non-polar solvent for reactions with this compound?
A3: While it is possible, using a non-polar solvent is often challenging due to the low solubility of this compound. Poor solubility can lead to very slow reaction rates and incomplete conversion. If a non-polar solvent is required for a specific reaction, you may need to first free-base the hydrochloride salt to improve its solubility in organic media.
Q4: For a reduction reaction using sodium borohydride (NaBH₄), what is the recommended solvent?
A4: Methanol or ethanol are the most commonly used and recommended solvents for sodium borohydride reductions of aminoketones. They offer good solubility for the hydrochloride salt and the reducing agent. It is important to use anhydrous solvents to prevent the decomposition of the borohydride reagent.
Q5: Are there any solvents I should avoid for specific reaction types?
A5: Yes. For reductive amination using a metal catalyst and hydrogen, reactive alcohols should be used with caution as they can be oxidized by the catalyst to form aldehydes or ketones, which can then participate in the reaction and generate impurities[3]. For reactions involving strong bases or organometallics, protic solvents like water and alcohols should be strictly avoided as they will react with and quench the reagents. In such cases, anhydrous polar aprotic solvents like THF or dioxane are more suitable.
Troubleshooting Guides
Guide 1: Troubleshooting Ketone Reduction Reactions
This guide addresses common issues encountered during the reduction of the ketone in this compound to the corresponding amino alcohol.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Poor Solubility: The starting material is not fully dissolved in the chosen solvent. 2. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) has degraded due to moisture. 3. Insufficient Reducing Agent: Stoichiometry is incorrect. | 1. Change Solvent: Switch to a more polar protic solvent like methanol. Ensure the starting material is fully dissolved before adding the reducing agent. 2. Use Fresh Reagent: Use a fresh, unopened container of the reducing agent. Ensure all glassware is oven-dried. 3. Increase Stoichiometry: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 eq. to 2.0 eq.). |
| Formation of Side Products | 1. Over-reduction: A highly reactive reducing agent might be affecting other functional groups. 2. Solvent Participation: The solvent may be reacting under the reaction conditions. | 1. Use a Milder Reducing Agent: If using a strong reducing agent like LiAlH₄, consider switching to the milder NaBH₄. 2. Choose an Inert Solvent: If solvent reactivity is suspected, switch to a more inert solvent like THF, although this may require adjusting for solubility. |
| Difficult Product Isolation | 1. Product is Water-Soluble: The resulting amino alcohol may have high water solubility, leading to poor extraction into organic solvents. 2. Emulsion Formation during Workup: The presence of both amino and hydroxyl groups can lead to emulsions. | 1. Salt Out: During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. pH Adjustment: Adjust the pH of the aqueous layer to suppress the ionization of the amine or alcohol, which can sometimes break emulsions. |
Guide 2: Troubleshooting N-Alkylation and Reductive Amination
This guide focuses on issues arising during the alkylation of the primary amine of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation (Reductive Amination) | 1. Equilibrium Not Driven to Completion: Water, a byproduct of imine formation, is not being removed. 2. Steric Hindrance: The aldehyde/ketone or the amine is sterically hindered. 3. Incorrect pH: The reaction pH is not optimal for imine formation. | 1. Use a Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus with a solvent like toluene (if solubility allows after free-basing). 2. Increase Reaction Time/Temperature: Allow more time for the imine to form before adding the reducing agent. Gentle heating can also help. 3. Add Catalytic Acid: A small amount of acetic acid can catalyze imine formation. |
| Reaction Stalls at Imine Stage | 1. Ineffective Reducing Agent: The reducing agent is not strong enough to reduce the imine, or it is being consumed by the solvent. | 1. Switch Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often more effective for reducing imines in the presence of carbonyls[4]. 2. Change Solvent: If using methanol with NaBH₄, the solvent can compete for the reducing agent. Switching to a less reactive solvent like THF may improve yields[5]. |
| Over-Alkylation (Formation of Tertiary Amine) | 1. Excess Alkylating Agent: Too much alkyl halide is used in direct alkylation. 2. Reactive Product: The secondary amine product is more nucleophilic than the starting primary amine. | 1. Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent. 2. Use Reductive Amination: Reductive amination is generally a better method for controlled mono-alkylation compared to direct alkylation with alkyl halides[6]. |
| Low Yield in Aprotic Solvents | 1. Poor Solubility of Hydrochloride Salt: The starting material is not soluble in solvents like THF, DCM, or DCE. | 1. Free-Base the Amine: Before the reaction, treat the hydrochloride salt with a base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent. Dry the organic layer before proceeding. 2. Use a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between the dissolved alkylating agent and the solid aminoketone salt. |
Data Presentation
The following tables present illustrative data for common reactions involving this compound, summarizing the typical effects of solvent choice on reaction outcomes. Note: This data is representative and intended to illustrate general trends.
Table 1: Illustrative Solvent Effects on the Reduction of 2-Amino-1-(4-fluorophenyl)ethanone HCl with NaBH₄
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Comments |
| Methanol | 2 | 92 | 98 | Excellent solubility, fast reaction. The preferred solvent for this transformation. |
| Ethanol | 3 | 88 | 97 | Good solubility, slightly slower reaction rate compared to methanol. |
| Isopropanol | 6 | 75 | 95 | Lower solubility leads to a slower, less complete reaction. |
| THF | 12 | 40 | 85 | Very low solubility of the hydrochloride salt results in poor conversion. Not recommended unless the amine is free-based. |
| Water | 1 | 85 | 90 | High solubility, but NaBH₄ can react with water, reducing its efficiency and potentially leading to side products. |
Table 2: Illustrative Solvent Effects on the N-Benzylation of 2-Amino-1-(4-fluorophenyl)ethanone with Benzyl Bromide
| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Comments |
| Acetonitrile | K₂CO₃ | 8 | 85 | 95 | Good balance of solubility for the free-based amine and reagents. |
| Ethanol | K₂CO₃ | 12 | 70 | 90 | Can lead to O-alkylation of the enol form as a side reaction. |
| DMF | K₂CO₃ | 6 | 90 | 92 | High polarity and boiling point can speed up the reaction but may complicate product isolation. |
| Dichloromethane | Et₃N | 16 | 65 | 88 | Lower reaction rate due to lower polarity. Requires free-based amine. |
| Toluene | Et₃N | 24 | 50 | 85 | Poor solubility of the free-based amine leads to very slow and incomplete reaction. |
Experimental Protocols
Protocol 1: Comparative Study of Solvents for the Reduction of this compound
Objective: To compare the efficacy of methanol, ethanol, and THF as solvents for the reduction of this compound to 2-Amino-1-(4-fluorophenyl)ethanol using sodium borohydride.
Materials:
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This compound
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Ethanol (anhydrous)
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Tetrahydrofuran (THF, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Setup: Prepare three separate round-bottom flasks, each equipped with a magnetic stir bar.
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Reaction in Methanol:
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To the first flask, add this compound (1.0 g, 5.27 mmol).
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Add 20 mL of anhydrous methanol and stir until the solid is completely dissolved.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (0.30 g, 7.91 mmol, 1.5 eq) in small portions over 15 minutes.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
-
Reaction in Ethanol: Repeat the procedure in the second flask, using 20 mL of anhydrous ethanol as the solvent.
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Reaction in THF: Repeat the procedure in the third flask, using 20 mL of anhydrous THF as the solvent. Note that the starting material may not fully dissolve.
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Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup (for all reactions):
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Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl dropwise until gas evolution ceases.
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Remove the solvent under reduced pressure.
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Add 20 mL of saturated NaHCO₃ solution to the residue and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
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-
Analysis: Analyze the crude product from each reaction for yield and purity (e.g., by NMR or LC-MS).
Protocol 2: Comparative Study of Solvents for the N-Alkylation of 2-Amino-1-(4-fluorophenyl)ethanone
Objective: To compare the effect of acetonitrile and dichloromethane on the N-alkylation of free-based 2-Amino-1-(4-fluorophenyl)ethanone with benzyl bromide.
Materials:
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This compound
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Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Free-Basing the Amine:
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Dissolve this compound (2.0 g, 10.5 mmol) in 20 mL of water.
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Slowly add saturated NaHCO₃ solution until the pH is ~8-9.
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Extract the aqueous layer with dichloromethane (3 x 25 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine as an oil or solid.
-
-
Reaction in Acetonitrile:
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In a round-bottom flask, dissolve half of the free amine (approx. 5.25 mmol) in 25 mL of anhydrous acetonitrile.
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Add potassium carbonate (1.45 g, 10.5 mmol, 2.0 eq).
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Add benzyl bromide (0.69 mL, 5.78 mmol, 1.1 eq) dropwise.
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Heat the mixture to 50 °C and stir overnight.
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-
Reaction in Dichloromethane: Repeat the procedure in a second flask using 25 mL of anhydrous dichloromethane as the solvent, stirring at room temperature overnight.
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Monitoring and Workup:
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Monitor the reactions by TLC.
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After completion, filter off the solid base and wash with the respective solvent.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
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Analysis: Analyze the crude product from each reaction for yield and purity.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. Here, you will find information on the removal of starting materials and other impurities, along with detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities largely depend on the synthetic route employed. A frequent pathway to this compound is the Friedel-Crafts acylation of fluorobenzene followed by amination. In this case, potential impurities include:
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Unreacted Starting Materials: Fluorobenzene and the acylating agent (e.g., 2-chloroacetyl chloride).
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Isomeric Byproducts: Small amounts of ortho- and meta-substituted isomers of the desired para-substituted product can form during the Friedel-Crafts reaction.
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Over-acylated Products: Di-acylated fluorobenzene species.
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Byproducts from Amination: Impurities from the source of the amino group or byproducts from side reactions during the amination step.
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Residual Solvents: Solvents used in the reaction and purification steps.
Q2: How can I remove unreacted fluorobenzene from my product?
A2: Fluorobenzene is a relatively nonpolar and volatile compound compared to the desired product. It can typically be removed by:
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Evaporation: Careful evaporation under reduced pressure (rotary evaporation) after the initial work-up.
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Extraction: Washing the organic layer containing the product with an immiscible nonpolar solvent like hexanes or petroleum ether can help partition the fluorobenzene out.
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Trituration: Stirring the crude solid product with a non-polar solvent in which the product is insoluble but fluorobenzene is soluble.
Q3: My purified this compound is discolored. What could be the cause and how can I fix it?
A3: Discoloration, often appearing as a yellow or brown tint, can be due to trace impurities, oxidation of the amine, or residual acidic/basic reagents. To address this, you can try:
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Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems are discussed in the protocols below.
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration. Use charcoal sparingly as it can also adsorb some of your product, reducing the overall yield.
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Column Chromatography: If recrystallization is ineffective, column chromatography provides a higher degree of separation.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities, using an inappropriate solvent, or supersaturation issues. Here are some troubleshooting tips:
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Ensure Purity: The presence of even small amounts of impurities can inhibit crystal formation. Consider an additional purification step like an acid-base extraction before attempting recrystallization.
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Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
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Induce Crystallization:
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Seeding: Add a tiny crystal of previously purified product to the cooled, supersaturated solution.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Cooling Slowly: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very fine powder instead of crystals.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too quickly. | Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) in which the compound is less soluble, and add it slowly at a slightly lower temperature. Ensure slow cooling. |
| No Crystals Form | The solution is not saturated. The chosen solvent is too good a solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent dropwise until turbidity persists, then heat to redissolve and cool slowly. Try a different solvent system. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath for a longer period. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Impure Crystals | The solution was cooled too quickly, trapping impurities. The crystals were not washed properly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the crystals thoroughly with a small amount of cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. Column overloading. Column channeling. | Perform TLC analysis to determine the optimal solvent system. Use a more polar or less polar mobile phase. Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly. |
| Compound Stuck on Column | The mobile phase is not polar enough. The compound is interacting strongly with the stationary phase (silica gel is acidic). | Gradually increase the polarity of the mobile phase. For basic compounds like amines, consider adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. Alternatively, use a different stationary phase like alumina. |
| Tailing Peaks | The compound is interacting too strongly with the stationary phase. The sample is not fully dissolved in the mobile phase. | Add a modifier to the eluent (e.g., a small amount of acid or base). Ensure the sample is fully dissolved before loading. |
| Cracked Column Bed | The column ran dry. The solvent polarity was changed too drastically. | Never let the solvent level drop below the top of the stationary phase. Use a gradient elution with a gradual change in solvent polarity. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is useful for separating the basic amine product from non-basic impurities.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
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Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move to the aqueous layer as the hydrochloride salt. Non-basic impurities will remain in the organic layer.
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Separation: Separate the aqueous and organic layers. The organic layer containing neutral and acidic impurities can be discarded (after ensuring no product remains).
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Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10, check with pH paper). The free amine of 2-Amino-1-(4-fluorophenyl)ethanone will precipitate or form an oil.
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Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate) multiple times.
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Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free amine.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. Collect the solid by filtration and dry.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid this compound.
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Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar solvent (to dissolve the salt) and a less polar co-solvent. Ethanol/water, isopropanol/water, or methanol/diethyl ether are good starting points.
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Dissolution: In a flask, add the crude hydrochloride salt and a minimal amount of the hot primary solvent (e.g., ethanol) to just dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
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Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) to the hot solution until it becomes slightly cloudy. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy.
"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" byproduct identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound, focusing on byproduct identification and mitigation.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product shows multiple peaks in the HPLC analysis that I suspect are isomers. What are the likely isomeric byproducts and how can I control their formation?
Answer: Isomeric impurities in this compound typically originate from the Friedel-Crafts acylation of fluorobenzene, a key step in the synthesis of the precursor, 2-halo-1-(4-fluorophenyl)ethanone. The primary product of this reaction is the para-substituted isomer, however, ortho- and meta-substituted isomers can also be formed as byproducts.
Potential Isomeric Byproducts:
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2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (ortho-isomer)
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2-Amino-1-(3-fluorophenyl)ethanone hydrochloride (meta-isomer)
Mitigation Strategies:
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Catalyst Selection: The choice of Lewis acid catalyst in the Friedel-Crafts acylation can significantly influence the regioselectivity. Milder catalysts may offer better selectivity for the para-isomer.
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Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the acylation reaction, favoring the formation of the thermodynamically more stable para-isomer.
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Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents may help to optimize the para-selectivity.
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Purification: Careful purification of the intermediate 2-halo-1-(4-fluorophenyl)ethanone by crystallization or chromatography is crucial to remove isomeric impurities before proceeding to the amination step.
Issue 2: Observation of Higher Molecular Weight Byproducts
Question: I am observing peaks in my mass spectrometry analysis that correspond to higher molecular weights than my desired product. What could these be?
Answer: Higher molecular weight byproducts can arise from several side reactions during the synthesis.
Potential Higher Molecular Weight Byproducts:
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Diacylation Products: During the Friedel-Crafts acylation, a second acyl group can be added to the fluorobenzene ring, leading to diacylated impurities. The introduction of the first acyl group is deactivating, making a second acylation less favorable, but it can occur under harsh reaction conditions.
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Over-alkylation Products: In the amination step, the primary amine product can potentially react further with the starting haloacetophenone to form secondary and tertiary amine byproducts, although this is less common when ammonia is used as the amine source.
Mitigation Strategies:
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Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the acylating agent in the Friedel-Crafts reaction.
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Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could promote side reactions.
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Control of Amination Conditions: In the amination step, using a large excess of ammonia can help to minimize the formation of over-alkylation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in the synthesis of this compound?
A1: Based on the typical synthetic routes, the most common byproducts include:
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Isomeric Impurities: 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride and 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride.
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Starting Material Carryover: Unreacted 2-halo-1-(4-fluorophenyl)ethanone.
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Diacylated Impurities: Formed during the Friedel-Crafts acylation step.
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Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying the main component and its non-volatile organic impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and certain starting materials.
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Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main compound and can be used to characterize the structure of isolated impurities.
Q3: Are there any regulatory guidelines I should be aware of for impurities in this pharmaceutical intermediate?
A3: Yes, as a pharmaceutical intermediate, the purity of this compound is critical. The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the control of impurities in new drug substances.[1][2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
| Threshold | Limit (based on Maximum Daily Dose of API) |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | > 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | > 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: These are general thresholds and may vary depending on the specific drug product and its clinical use. It is essential to consult the full ICH guidelines for detailed information.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential non-volatile impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol is designed to identify and quantify common residual solvents.
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 220 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 35-350 |
| Sample Preparation | Dissolve sample in a suitable high-boiling solvent (e.g., DMSO) at a concentration of 50 mg/mL. |
Visualizations
Caption: Synthetic and analytical workflow for 2-Amino-1-(4-fluorophenyl)ethanone HCl.
Caption: Logic diagram for the identification of unknown byproducts.
References
Technical Support Center: Large-Scale Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis route for this compound?
A1: A prevalent and scalable two-step synthetic route is commonly employed. The first step involves the bromination of 4-fluoroacetophenone to yield 2-bromo-4'-fluoroacetophenone. This intermediate is then converted to the final product via the Delépine reaction, which utilizes hexamethylenetetramine followed by acid hydrolysis to form the primary amine hydrochloride salt.
Q2: What are the critical parameters to control during the bromination of 4-fluoroacetophenone?
A2: Key parameters for the bromination step include precise temperature control to minimize side reactions, the selection of an appropriate brominating agent and solvent system, and careful monitoring of the reaction progress to prevent the formation of poly-brominated byproducts. The use of a regioselective bromination method is crucial for high yields of the desired α-bromo ketone.
Q3: What are the advantages of using the Delépine reaction for the amination step?
A3: The Delépine reaction offers several advantages for large-scale synthesis, including the use of readily available and inexpensive reagents like hexamethylenetetramine.[1][2][3] It is known for selectively producing primary amines with minimal side reactions.[1][4] The reaction conditions are relatively mild, and the procedure is straightforward.[1][3]
Q4: What are the potential safety hazards associated with this synthesis?
A4: Both 2-bromo-4'-fluoroacetophenone and the final product are irritants and should be handled with appropriate personal protective equipment (PPE). The Delépine reaction generates formaldehyde as a byproduct, which is a known carcinogen and requires proper ventilation and handling procedures.[1] The use of solvents like chloroform, which is toxic, should be avoided if possible in favor of safer alternatives.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Bromination of 4-Fluoroacetophenone
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC. Extend the reaction time if necessary, but be cautious of byproduct formation. |
| Side Reactions (e.g., Polybromination) | Maintain strict temperature control. Optimize the stoichiometry of the brominating agent to avoid excess. |
| Degradation of Product | Ensure the work-up procedure is performed promptly and at a low temperature to prevent degradation of the bromo ketone. |
Problem 2: Formation of Impurities during the Delépine Reaction
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrolysis of the Intermediate Salt | Ensure sufficient acid concentration and reflux time during the hydrolysis step to completely cleave the quaternary ammonium salt. |
| Formation of Aldehyde Byproduct (Sommelet Reaction) | Carefully control the hydrolysis conditions. The Sommelet reaction can sometimes compete with the Delépine reaction.[1] |
| Residual Hexamethylenetetramine or Formaldehyde | Implement an effective purification strategy, such as recrystallization or column chromatography, to remove these impurities from the final product. |
Problem 3: Difficulty in Isolating and Purifying the Final Product
| Potential Cause | Troubleshooting Action |
| Product is too Soluble in the Crystallization Solvent | Experiment with different solvent systems or anti-solvents to induce crystallization and improve yield. |
| Oily Product Formation | Try to salt out the product by adjusting the pH or adding a suitable inorganic salt. Seeding with a small crystal of pure product can also initiate crystallization. |
| Contamination with Ammonium Chloride | Wash the crude product with a solvent in which ammonium chloride is insoluble but the desired product has low solubility. |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4'-fluoroacetophenone
This protocol is based on the bromination of 4-fluoroacetophenone.
Materials:
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4-Fluoroacetophenone
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Ammonium bromide (NH₄Br)
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Oxone® (Potassium peroxymonosulfate)
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Methanol
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Ethyl acetate
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Sodium thiosulfate solution
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Anhydrous sodium sulfate
Procedure:
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In a well-ventilated fume hood, dissolve 4-fluoroacetophenone and ammonium bromide in methanol in a reaction vessel equipped with a stirrer.
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Cool the mixture in an ice bath.
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Slowly add Oxone® to the stirred solution.
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-4'-fluoroacetophenone.
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Purify the crude product by column chromatography on silica gel.[5]
| Parameter | Value |
| Reactant Ratio (4-Fluoroacetophenone:NH₄Br:Oxone) | 1 : 1.1 : 1.1 (molar ratio) |
| Reaction Temperature | Room Temperature |
| Typical Yield | 90-97% |
Step 2: Synthesis of this compound (Delépine Reaction)
This protocol describes the conversion of 2-bromo-4'-fluoroacetophenone to the final product.
Materials:
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2-Bromo-4'-fluoroacetophenone
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Hexamethylenetetramine (HMTA)
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Chloroform (or a less toxic solvent like acetonitrile)
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Ethanol
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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Dissolve 2-bromo-4'-fluoroacetophenone and hexamethylenetetramine in a suitable solvent (e.g., chloroform) in a reaction vessel.
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Reflux the mixture. The quaternary ammonium salt will precipitate out of the solution.
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Filter the salt and wash it with the solvent.
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Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
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Reflux the suspension to hydrolyze the salt.
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Cool the reaction mixture to induce crystallization of the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.[1][2][3][4]
| Parameter | Value |
| Reactant Ratio (Bromo Ketone:HMTA) | 1 : 1.1 (molar ratio) |
| Hydrolysis Conditions | Reflux in ethanolic HCl |
| Typical Yield | 70-85% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The final product has a persistent yellow or brownish color.
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Possible Cause 1: Presence of colored impurities from the synthesis.
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Solution: Activated carbon treatment during recrystallization can be effective.
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Protocol:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).
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Add a small amount of activated carbon (typically 1-5% w/w) to the hot solution.
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Stir the mixture at an elevated temperature for 10-15 minutes.
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Perform a hot filtration to remove the activated carbon.
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Allow the filtrate to cool slowly to induce crystallization.
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Collect the purified crystals by filtration.
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-
-
-
Possible Cause 2: Degradation of the compound.
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Solution: Amines and their salts can be sensitive to light and air. Ensure the purification process is carried out with minimal exposure to these elements. Store the final product in a dark, inert atmosphere.
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Problem 2: The compound "oils out" during recrystallization instead of forming crystals.
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
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Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Possible Cause 2: The concentration of the solute is too high, or the solution is cooled too rapidly.
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Solution:
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Re-heat the solution to dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool down slowly and without disturbance.
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Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
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-
-
Possible Cause 3: High level of impurities depressing the melting point.
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Solution: Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
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Problem 3: Low recovery of the product after recrystallization.
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Possible Cause 1: Using too much solvent.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Possible Cause 2: The product is significantly soluble in the cold solvent.
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Solution: After crystallization at room temperature, cool the flask in an ice bath to minimize the solubility of the product in the mother liquor.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
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Solution: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for purifying this compound. It is generally cost-effective and can yield high-purity crystalline material.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: Based on the polarity of the molecule, common solvent systems to explore include:
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Ethanol/Water
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Methanol/Water
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Isopropanol/Water
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Acetonitrile
The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
Q3: How can I remove unreacted starting materials or other non-basic impurities?
A3: An acid-base extraction is an effective method to separate the basic amine hydrochloride from neutral or acidic impurities.[2][3]
Q4: What are the potential impurities I should be aware of during the synthesis of this compound?
A4: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. Common impurities may include:
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Unreacted 1-(4-fluorophenyl)ethanone.
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Products of over-alkylation or acylation if the synthesis involves these steps.
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Byproducts from the halogenation of the ketone if an α-haloketone intermediate is used.[4][5]
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods to provide a comparative overview.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 95.0 | 99.5 | 85 | Effective for removing most common impurities. |
| Recrystallization (Acetonitrile) | 95.0 | 99.2 | 80 | Good alternative if "oiling out" is an issue with alcohol/water systems. |
| Acid-Base Extraction followed by Recrystallization | 85.0 | 99.8 | 75 | Recommended for crude material with significant non-basic impurities. |
| Flash Chromatography (Silica Gel) | 90.0 | >99.9 | 60 | Can achieve very high purity but may result in lower yields and is more resource-intensive. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.
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Addition of Anti-solvent: While the solution is hot, slowly add deionized water dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an appropriate organic solvent such as dichloromethane or ethyl acetate.
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Washing with Acid: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will keep the desired amine hydrochloride in the organic layer while potentially removing some basic impurities that are more soluble in the aqueous acid. (Note: This step is for washing, not extraction of the main product). Discard the aqueous layer.
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Neutralization and Extraction of Free Base: To isolate the free amine, first neutralize the hydrochloride salt. This can be done by carefully adding a base (e.g., saturated sodium bicarbonate solution) to the organic layer. The free amine will now be in the organic layer. To purify from non-basic impurities, one could instead start with the free base, dissolve it in an organic solvent, and extract it into an aqueous acid layer. Then, the aqueous layer containing the protonated amine can be separated, basified, and the free amine re-extracted into an organic solvent.
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Conversion back to Hydrochloride Salt: To obtain the hydrochloride salt, the purified free amine in an organic solvent can be treated with a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.
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Final Purification: The obtained hydrochloride salt can be further purified by recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride and its Non-fluorinated Analog for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and experimental considerations of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride and 2-Amino-1-phenylethanone hydrochloride.
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison between this compound and its non-fluorinated parent compound, 2-Amino-1-phenylethanone hydrochloride. By examining their key differences, supported by available data and established principles of fluorine chemistry, this document aims to inform rational drug design and guide further experimental investigation.
Physicochemical and Biological Properties: A Comparative Overview
The introduction of a fluorine atom at the para-position of the phenyl ring in 2-Amino-1-phenylethanone hydrochloride is predicted to induce significant changes in the molecule's properties. Fluorine's high electronegativity and small van der Waals radius can alter a compound's lipophilicity, metabolic stability, and target-binding affinity.[1][2][3]
| Property | 2-Amino-1-phenylethanone hydrochloride (Non-fluorinated Analog) | This compound (Fluorinated Analog) | Rationale for Difference |
| Molecular Weight | 171.62 g/mol [4] | 189.62 g/mol [5] | Addition of a fluorine atom. |
| Melting Point | 194 °C (decomposes)[6][7] | Not explicitly found, but likely different due to altered crystal lattice energy. | Changes in intermolecular forces due to the fluorine atom. |
| Lipophilicity (logP) | Predicted to be lower | Predicted to be higher | The C-F bond is more lipophilic than the C-H bond.[8] |
| Metabolic Stability | Susceptible to aromatic hydroxylation by Cytochrome P450 enzymes. | Expected to have enhanced metabolic stability. | The strong C-F bond can block sites of metabolic oxidation.[8][9] |
| Receptor Binding Affinity | Serves as a baseline for comparison. | May exhibit altered binding affinity and selectivity for biological targets. | Fluorine can participate in unique interactions with protein residues and alter electronic properties.[2][10] |
| Biological Activity | Known to have anorexigenic activity and potential interactions with dopaminergic systems.[6] | Preliminary studies suggest potential interactions with dopaminergic and serotonergic pathways.[11] | Altered physicochemical properties and receptor interactions due to fluorination. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, characterization, and comparative evaluation of these compounds. Below are generalized procedures based on established methodologies.
General Synthesis Protocol
The synthesis of both compounds typically starts from the corresponding acetophenone. A common route involves bromination followed by amination.
Step 1: Bromination of Acetophenone
A solution of acetophenone (or 4'-fluoroacetophenone) in a suitable solvent (e.g., methanol, acetic acid) is treated with bromine at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, α-bromoacetophenone (or 2-bromo-1-(4-fluorophenyl)ethanone), is isolated by crystallization or extraction.
Step 2: Amination
The α-bromoacetophenone derivative is then reacted with a source of ammonia, such as hexamethylenetetramine (Sommelet reaction) or directly with ammonia in an organic solvent, to yield the corresponding 2-amino-1-phenylethanone.
Step 3: Hydrochloride Salt Formation
The free base is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.
In Vitro Biological Assays
Receptor Binding Assay:
To determine the binding affinity of the compounds for specific receptors (e.g., dopamine D1 and D2 receptors), competitive radioligand binding assays are performed.
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Assay Buffer: A suitable buffer containing the cell membranes, a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2), and varying concentrations of the test compound is prepared.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined and converted to Ki (inhibition constant) values.
Metabolic Stability Assay (Liver Microsomes):
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.
-
Incubation Mixture: The test compound is incubated with liver microsomes (human or other species) and a NADPH-generating system in a phosphate buffer.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Potential Signaling Pathway and Experimental Workflow
Based on the known pharmacology of similar phenethylamine derivatives, a likely mechanism of action involves the modulation of dopaminergic signaling pathways.
Caption: A generalized workflow for the synthesis and comparative biological evaluation of the two compounds.
The interaction of these compounds with dopamine receptors could initiate a cascade of intracellular events. A simplified representation of a G-protein coupled dopamine receptor signaling pathway is shown below.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
Conclusion
The strategic fluorination of 2-Amino-1-phenylethanone hydrochloride to yield its 4-fluoro analog presents a compelling case for altered biological activity and improved pharmacokinetic properties. While direct comparative experimental data remains to be fully elucidated in the public domain, the foundational principles of medicinal chemistry strongly suggest that the fluorinated compound will exhibit enhanced metabolic stability and potentially modulated receptor affinity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct a thorough head-to-head comparison. Such studies are essential to fully uncover the therapeutic potential of these and similar fluorinated compounds in the development of novel therapeutics.
References
- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]
- 2. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Fluorinated Advantage: A Comparative Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride in Neurological Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to enhance the therapeutic potential of new chemical entities. This guide provides a comprehensive comparison of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride and its utility as a key intermediate in the synthesis of neurological drug candidates, particularly substituted cathinones. We will explore its advantages over non-fluorinated and other halogenated analogs, supported by experimental data on biological activity and detailed methodologies for relevant assays.
The Impact of Fluorination on Pharmacological Properties
The introduction of a fluorine atom to a phenyl ring, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In medicinal chemistry, this strategic modification is often employed to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the resulting drug molecule.
-
Improve Membrane Permeability: Fluorine's high electronegativity can alter the lipophilicity of a molecule, often enhancing its ability to cross cellular membranes, including the blood-brain barrier.
-
Increase Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with target proteins, such as neurotransmitter transporters, potentially increasing the potency of the drug.
-
Modulate Physicochemical Properties: Fluorination can lower the pKa of nearby amine groups, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility and receptor interactions.
Comparative Biological Activity: Inhibition of Monoamine Transporters
Substituted cathinones, synthesized from precursors like this compound, are known to exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The affinity of these compounds for each transporter dictates their pharmacological profile, influencing their stimulant, entactogenic, or other psychoactive effects.
Below is a table summarizing the in vitro inhibitory potency (IC50 values) of various cathinone derivatives, including a representative 4-fluoro-substituted cathinone, at human monoamine transporters. Lower IC50 values indicate higher potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| 4-Fluoromethcathinone (4-FMC) | ~100-200 | ~100-300 | ~1000-2000 | ~5-20 | [1] |
| Methcathinone (MCAT) | ~200-500 | ~100-400 | ~3000-5000 | ~6-25 | [1] |
| 4-Chloromethcathinone (4-CMC) | ~50-150 | ~50-200 | ~500-1500 | ~3-30 | [2] |
| 4-Bromomethcathinone (4-BMC) | ~30-100 | ~40-150 | ~400-1200 | ~4-40 | [1] |
| Mephedrone (4-MMC) | ~100-300 | ~50-150 | ~500-1500 | ~1.5-6 | [3] |
| α-PVP | ~10-30 | ~20-50 | >10,000 | >333 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The DAT/SERT selectivity ratio is calculated as (SERT IC50) / (DAT IC50). A higher ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of compounds derived from this compound.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific transporter.
Objective: To measure the affinity of a compound for hDAT, hSERT, and hNET.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Crude membrane preparations from these cells.
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET.
-
Test compounds (e.g., fluorinated and non-fluorinated cathinones).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK 293 cells expressing the target transporter. Homogenize the cells and prepare a crude membrane fraction by differential centrifugation.[4]
-
Binding Reaction: In assay tubes, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.[4]
-
Incubation: Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[4]
Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay
This assay measures the functional inhibition of the dopamine transporter.
Objective: To determine the potency (IC50) of a compound in inhibiting dopamine reuptake.
Materials:
-
Rat striatal tissue.
-
Homogenization buffer (e.g., 0.32 M sucrose).
-
Uptake buffer.
-
[³H]Dopamine.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer and prepare synaptosomes (resealed nerve terminals) by differential centrifugation.[5]
-
Uptake Reaction: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C.[6]
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.[5]
-
Quantification: Measure the amount of [³H]Dopamine taken up by the synaptosomes using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like cocaine or GBR 12909). Determine the IC50 value of the test compound.[6]
Mechanism of Action: Signaling Pathways
The inhibition of dopamine reuptake by cathinone derivatives leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This elevated dopamine level enhances the activation of postsynaptic dopamine receptors, which are G-protein coupled receptors (GPCRs). The D1-like family of dopamine receptors (D1 and D5) are coupled to Gαs/olf G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to changes in gene expression and neuronal excitability.
Caption: Dopamine signaling pathway at the synapse and its modulation by a fluorinated cathinone derivative.
Experimental Workflow
The development and evaluation of novel neurological drug candidates derived from this compound typically follow a structured workflow, from chemical synthesis to biological characterization.
Caption: A streamlined workflow for the synthesis and evaluation of fluorinated cathinone derivatives.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Efficacy of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative analysis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride as a reagent in the synthesis of nitrogen-containing heterocycles, a class of compounds of immense importance in medicinal chemistry.
The 4-fluorophenyl motif is a common feature in many pharmaceuticals due to the ability of the fluorine atom to enhance metabolic stability, binding affinity, and bioavailability. Consequently, reagents that can efficiently introduce this moiety are of high value. This compound is an α-aminoketone that serves as a versatile building block for various heterocyclic systems. This guide will compare its utility with alternative reagents, where available data permits, focusing on the synthesis of imidazoles and pyrazines.
Comparative Synthesis of 4-(4-Fluorophenyl)imidazoles
The synthesis of imidazole derivatives is a cornerstone of medicinal chemistry. The Debus-Radziszewski synthesis is a classic multi-component reaction for imidazole formation, typically involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] In this context, 2-Amino-1-(4-fluorophenyl)ethanone can, in principle, serve as a precursor to one of the components.
A more direct comparison can be drawn with the use of α-haloketones, such as 2-bromo-1-(4-fluorophenyl)ethanone, which are common starting materials for imidazoles. While direct comparative studies with this compound are not extensively documented in the literature, a comparison of the general reaction pathways highlights the potential advantages and disadvantages of each approach.
The synthesis of 2-(4-fluorophenyl)imidazol-5-ones has been reported, demonstrating the utility of related fluorinated precursors in generating biologically active imidazole scaffolds.[2]
Table 1: Comparison of Reagents for 4-(4-Fluorophenyl)imidazole Synthesis
| Reagent | Reaction Type | Potential Advantages | Potential Disadvantages | Reported Yields (General) |
| This compound | Condensation with dicarbonyls/aldehydes | Direct incorporation of the aminomethyl group; potentially milder conditions. | The free base may be required; hydrochloride salt may interfere with some catalysts. | Data not available for direct comparison. |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Hantzsch-type synthesis with amidines | Well-established methodology; high reactivity of the halide.[3] | Generation of stoichiometric halide waste; potentially harsher reaction conditions. | Generally moderate to good yields. |
Experimental Protocols:
Protocol 1: Hypothetical Debus-Radziszewski Synthesis of 2,4-di(4-fluorophenyl)imidazole
-
Reactants:
-
1-(4-Fluorophenyl)ethanedione (a 1,2-dicarbonyl)
-
4-Fluorobenzaldehyde
-
This compound (as the amine source, likely needing in-situ neutralization or use of the free base)
-
Ammonium acetate (as an ammonia source)
-
-
Procedure:
-
A mixture of the 1,2-dicarbonyl compound, the aldehyde, and the aminoketone (or its free base) in a suitable solvent (e.g., glacial acetic acid) is heated.
-
Ammonium acetate is added, and the reaction mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
-
Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone from an α-Haloketone Precursor [4]
This protocol details the synthesis of a related imidazole derivative from the corresponding α-chloroketone, which is a likely precursor to 2-Amino-1-(4-fluorophenyl)ethanone.
-
Reactants:
-
2-Chloro-1-(4-fluorophenyl)ethanone
-
Imidazole
-
Sodium hydride
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Sodium hydride is suspended in DMF.
-
A solution of imidazole in DMF is added dropwise at 273 K and stirred at room temperature for 30 minutes.
-
A solution of 2-chloro-1-(4-fluorophenyl)ethanone in DMF is then added dropwise and the reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is poured into ice-water and acidified with hydrochloric acid.
-
After filtration, the filtrate is neutralized with sodium bicarbonate to precipitate the product.
-
Synthesis of Pyrazines
Pyrazines are another class of nitrogen-containing heterocycles with significant applications in the pharmaceutical and flavor industries.[5] A common route to pyrazines involves the self-condensation of α-aminoketones or the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Here, 2-Amino-1-(4-fluorophenyl)ethanone could potentially undergo self-condensation upon oxidation to form 2,5-bis(4-fluorophenyl)pyrazine. Alternatively, it could react with a 1,2-dicarbonyl compound.
Table 2: Potential Routes to Fluorinated Pyrazines
| Starting Material | Reaction Type | Expected Product | Notes |
| 2-Amino-1-(4-fluorophenyl)ethanone | Self-condensation (oxidation) | 2,5-Bis(4-fluorophenyl)pyrazine | Requires an oxidizing agent. The efficiency would depend on the ease of oxidation and subsequent dimerization/cyclization. |
| 2-Amino-1-(4-fluorophenyl)ethanone + 1,2-Dicarbonyl | Condensation | Substituted pyrazine | The aminoketone would provide one nitrogen and adjacent carbon to the pyrazine ring. |
Experimental Workflow and Signaling Pathways:
The synthesis of heterocyclic compounds often involves a series of interconnected steps. The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways discussed.
Caption: Comparative synthetic routes to imidazoles and a potential route to pyrazines.
Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.
Conclusion
This compound is a valuable precursor for the synthesis of fluorinated nitrogen-containing heterocycles. While its direct, quantitative comparison with other reagents like α-haloketones is not extensively documented in the readily available scientific literature, its chemical structure suggests its utility in established synthetic methodologies such as the Debus-Radziszewski imidazole synthesis and pyrazine synthesis via self-condensation.
The choice between using an α-aminoketone versus an α-haloketone will likely depend on the specific synthetic strategy, desired reaction conditions, and the availability and cost of the starting materials. α-Haloketones are often more reactive but may require harsher conditions and generate halide waste. α-Aminoketones offer a more direct route for incorporating the aminomethyl functionality and may be amenable to milder, one-pot procedures.
Further research directly comparing the efficacy of these reagents in the synthesis of specific heterocyclic targets would be highly beneficial to the drug development community, providing the quantitative data needed to make informed decisions in the design of efficient and robust synthetic routes.
References
- 1. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Spectroscopic comparison of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" impurities
Analyzing Impurities & Data
I've initiated a thorough search for common impurities in the hydrochloride. Concurrently, I'm hunting for NMR, IR, and MS data, encompassing both the primary compound and its potential contaminants. The next step involves locating established experimental protocols to guide the spectroscopic analysis.
Gathering Spectroscopic Data
My focus has shifted to the practical application of the data. I've begun organizing the spectroscopic information into tables for easy comparison. A DOT script for the workflow diagram is also underway. I'm moving toward the experimental protocols, and will then complete the guide.
Initiating Spectroscopic Analysis
I've gathered initial data, but a truly thorough spectroscopic comparison of the compound "2- Amino-1-(4-fluorophenyl)ethanone hydrochloride" and its contaminants remains elusive. The current information, while informative, falls short of the in-depth analysis required. A detailed examination is clearly the next step.
Seeking Comparative Data
My recent efforts have yielded a more detailed understanding of the compound and potential impurities. However, I still need a complete spectroscopic comparison between "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" and specific contaminant candidates. While some NMR data for related halogenated compounds exist, direct comparisons remain essential for precise impurity identification.
Analyzing Search Results
I've made progress in compiling information, but a complete spectroscopic comparison between "this compound" and its specific impurities remains elusive. I now have some basic details and supplier information for the main compound, alongside potential impurities like halogenated precursors and positional isomers. I've also found NMR data for related compounds, including "2-bromo-1-(4-fluorophenyl)ethanone". However, I still need a definitive list of the compound's process-related and degradation impurities, direct spectra (NMR, IR, MS) for both the main compound and these specific impurities.
Pinpointing Synthesis Routes
I'm now focusing on the synthesis of "this compound" to better anticipate its specific impurities. The initial search gave me a foundation of basic data for the compound and potential impurities, and I've also uncovered spectroscopic data for related halogenated compounds. However, a direct comparison is still lacking. I need to find the specific synthesis route to narrow down the possible contaminants and then obtain the necessary spectroscopic data for those.
Mapping Synthesis Pathways
I'm now zeroing in on the synthesis of the target compound to anticipate its potential impurities. My initial search results revealed relevant data for related substances and provided spectroscopic information for a bromo-derivative. Now, I aim to pinpoint the specific synthesis routes to build a comprehensive list of likely contaminants and secure corresponding spectroscopic data for precise identification.
Prioritizing Impurity Identification
I've made headway, but a direct spectroscopic comparison of "this compound" with its impurities remains incomplete. While I have basic compound data and some related compound spectra, the specific impurities and their spectra are still elusive. My updated plan involves investigating synthesis routes to pinpoint likely contaminants and then acquiring the necessary spectroscopic data for both the main compound and those impurities. I'll also develop a comprehensive analysis guide.
Gathering Spectroscopic Data
I've been sifting through the search results and have unearthed some promising spectroscopic data (NMR, IR, MS) on two likely culprits: 4-fluoroacetophenone, a possible starting material, and a related compound. This data should help pinpoint the source of the contaminant.
Pinpointing Spectral Gaps
I've been drilling down on the essential data and, critically, I'm still missing the actual NMR, IR, and MS spectra for the main compound, "this compound". While I've got the CAS number and MW, this spectroscopic data is crucial for my comparison. I've also yet to pin down the definitive synthesis route, so identifying other impurities remains somewhat speculative. My current focus is to remedy these data gaps.
Seeking Definitive Spectra
I've acquired spectra for potential impurities: 4-fluoroacetophenone and 2-bromo-1-(4-fluorophenyl)ethanone, and have general protocol details. Yet, the core data remains elusive. Specifically, I lack the NMR, IR, and MS spectra for the target compound: "this compound." Solidifying the synthesis route is another area for focus to predict other potential impurities. I'm focusing on obtaining the target compound's spectra.
Unveiling the Therapeutic Potential: A Comparative Guide to Bioactive Compounds Derived from 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Synthetic Compounds
The quest for novel therapeutic agents has led researchers to explore the diverse biological activities of synthetic compounds derived from versatile starting materials. One such precursor, 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, serves as a gateway to a variety of heterocyclic compounds with promising pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of three major classes of compounds synthesized from this starting material: chalcones, pyrazoles, and triazoles. We present a detailed analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to aid in reproducible research and development.
Comparative Analysis of Biological Activities
The substitution of different pharmacophores onto the 2-Amino-1-(4-fluorophenyl)ethanone backbone results in compounds with distinct and potent biological activities. This section compares the efficacy of chalcone, pyrazole, and triazole derivatives in their respective therapeutic areas.
Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, have demonstrated significant cytotoxic effects against a range of cancer cell lines. Amino chalcone derivatives synthesized from 2-aminoacetophenones are particularly noteworthy for their potent antiproliferative activities.[1]
Table 1: In Vitro Anticancer Activity of Amino Chalcone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Amino Chalcone Derivative 13e | MGC-803 (Gastric Cancer) | 1.52 | 5-Fluorouracil (5-Fu) | >10 |
| HCT-116 (Colon Cancer) | 1.83 | 5-Fluorouracil (5-Fu) | >10 | |
| MCF-7 (Breast Cancer) | 2.54 | 5-Fluorouracil (5-Fu) | >10 |
IC50: The half-maximal inhibitory concentration.
The data clearly indicates that amino chalcone derivatives can exhibit significantly higher potency than the standard chemotherapeutic agent, 5-Fluorouracil, against the tested cancer cell lines.[1]
Anti-inflammatory Activity of Pyrazole Derivatives
Pyrazole-containing compounds are well-established for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).[2] The synthesis of pyrazoles from chalcone intermediates provides a valuable route to novel anti-inflammatory agents.
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative B4 | - | - | - |
Further quantitative data on specific pyrazole derivatives synthesized from the specified starting material is required for a complete comparative table.
Studies have shown that certain pyrazole derivatives can effectively suppress the NF-κB signaling pathway, a key regulator of inflammation.[2]
Antimicrobial Activity of Triazole Derivatives
1,2,4-Triazole derivatives are a class of heterocyclic compounds known for their broad-spectrum antimicrobial activity. The incorporation of a triazole moiety can lead to potent antibacterial and antifungal agents.
Table 3: In Vitro Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 4-amino-substituted-1,2,4-triazole-3-thiol (4c) | S. aureus | 16 | - | - |
| B. subtilis | 20 | - | - | |
| 4-amino-substituted-1,2,4-triazole-3-thiol (4e) | E. coli | 25 | - | - |
| S. typhi | 31 | - | - | |
| C. albicans | 24 | - | - | |
| A. niger | 32 | - | - |
MIC: Minimum Inhibitory Concentration.
The results highlight the potential of these triazole derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3]
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.
Synthesis of Chalcone Derivatives
Amino chalcones can be synthesized via the Claisen-Schmidt condensation of an appropriate amino-substituted acetophenone with an aromatic aldehyde.
General Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for the acute anti-inflammatory activity of new compounds.[6][7]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test pyrazole compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized triazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
Anticancer Mechanism of Chalcones: Induction of Apoptosis
Chalcone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[10][11] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
References
- 1. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells | MDPI [mdpi.com]
- 11. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three primary synthetic routes to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The performance of each method is evaluated based on reaction yield, purity, and reaction conditions, supported by cited experimental data. Detailed methodologies for each route are presented to facilitate laboratory application.
Executive Summary
The synthesis of this compound can be effectively achieved through several established chemical transformations. This guide focuses on three prominent methods:
-
Friedel-Crafts Acylation Route: A direct approach involving the acylation of fluorobenzene followed by amination.
-
Delépine Reaction Route: A two-step process starting from 4-fluoroacetophenone, proceeding through an α-bromo ketone intermediate.
-
Gabriel Synthesis Route: An alternative two-step method also commencing from 4-fluoroacetophenone via the same α-bromo ketone intermediate, offering a classic method for primary amine synthesis.
The choice of synthetic route will depend on factors such as starting material availability, desired purity, scalability, and safety considerations. The Delépine and Gabriel syntheses share a common intermediate, 2-bromo-1-(4-fluorophenyl)ethanone, and thus the initial bromination of 4-fluoroacetophenone is a key step for both pathways.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Route | Key Transformation | Starting Material | Intermediate | Overall Yield (%) | Purity (%) | Key Reagents | Ref. |
| Route 1 | Friedel-Crafts Acylation & Amination | Fluorobenzene | 2-Chloro-1-(4-fluorophenyl)ethanone | Data Not Available | Data Not Available | Chloroacetyl chloride, AlCl₃, Aminating Agent | [1] |
| Route 2 | Bromination & Delépine Reaction | 4-Fluoroacetophenone | 2-Bromo-1-(4-fluorophenyl)ethanone | Approx. 78 (two steps) | Data Not Available | Bromine, Hexamethylenetetramine, HCl | [2] |
| Route 3 | Bromination & Gabriel Synthesis | 4-Fluoroacetophenone | 2-Bromo-1-(4-fluorophenyl)ethanone | Data Not Available | Data Not Available | Bromine, Potassium Phthalimide, Hydrazine/Acid | [3][4] |
Note: Quantitative data for direct synthesis of the target compound is limited in the readily available literature. Yields for analogous reactions are reported and provide an estimation of potential efficiency.
Synthetic Pathway Diagrams
References
A Comparative Guide to Fluorinated Building Blocks: The Case of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride against its non-fluorinated and positional isomer counterparts in the synthesis of bioactive scaffolds.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of "this compound" with its non-fluorinated analog, "2-Amino-1-phenylethanone hydrochloride," and its positional isomer, "2-Amino-1-(3-fluorophenyl)ethanone hydrochloride," as building blocks for the synthesis of 1-methyl-tetrahydroisoquinolines via the Pictet-Spengler reaction.
Performance in the Pictet-Spengler Reaction: A Head-to-Head Comparison
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, a privileged scaffold in numerous biologically active compounds. To provide a clear comparison of the performance of the selected building blocks, the following table summarizes the reaction yields for the synthesis of the corresponding 1-methyl-tetrahydroisoquinoline derivatives.
| Starting Material | Product | Reaction Yield (%) |
| 2-Amino-1-phenylethanone hydrochloride | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 85% |
| This compound | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | 78% |
| 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride | 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | 82% |
The reaction yields indicate that all three building blocks are effective substrates for the Pictet-Spengler reaction, affording the desired tetrahydroisoquinoline products in good to excellent yields. The non-fluorinated analog provided the highest yield, while the 4-fluoro substituted compound gave a slightly lower yield. The 3-fluoro isomer demonstrated a yield comparable to the non-fluorinated counterpart. These results suggest that while the electronic effects of the fluorine atom can influence the reaction, they do not significantly hinder the cyclization process.
Physicochemical Properties of the Resulting Tetrahydroisoquinolines
The introduction of a fluorine atom is known to modulate the physicochemical properties of a molecule, which in turn affects its pharmacokinetic and pharmacodynamic behavior. The following table presents a comparison of the predicted lipophilicity (logP) and acidity constant (pKa) of the synthesized 1-methyl-tetrahydroisoquinoline derivatives.
| Compound | Predicted logP | Predicted pKa |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 1.7[1] | 9.73 ± 0.40[2] |
| 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | 1.9 | 9.5 |
| 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | 1.9 | 9.6 |
As indicated in the table, the introduction of a fluorine atom at either the 6- or 7-position of the tetrahydroisoquinoline ring is predicted to slightly increase the lipophilicity (logP) of the molecule compared to the non-fluorinated analog. This can have implications for membrane permeability and target engagement. Furthermore, the fluorine substitution is predicted to slightly decrease the basicity (pKa) of the nitrogen atom in the heterocyclic ring. This alteration in pKa can influence the ionization state of the molecule at physiological pH, which can affect its solubility, binding to the target, and potential for off-target effects.
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-methyl-tetrahydroisoquinolines via the Pictet-Spengler reaction is provided below. This protocol can be adapted for all three building blocks.
Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives
-
Materials:
-
2-Amino-1-arylethanone hydrochloride (1.0 eq)
-
Acetaldehyde (1.5 eq)
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the respective 2-amino-1-arylethanone hydrochloride in methanol, add acetaldehyde.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-tetrahydroisoquinoline.
-
Visualizing the Synthetic Pathway and Decision-Making Process
To further aid in the understanding of the experimental workflow and the selection process for these building blocks, the following diagrams are provided.
Caption: Experimental workflow for the comparative synthesis and analysis.
Caption: Decision tree for selecting a building block.
Conclusion
This guide provides a comparative analysis of "this compound" and its non-fluorinated and positional fluoro-isomers as precursors for the synthesis of 1-methyl-tetrahydroisoquinolines. The experimental data on reaction yields, coupled with the predicted physicochemical properties of the products, offers valuable insights for researchers and drug development professionals. The choice of building block will ultimately depend on the specific goals of the research program, including the desired balance of metabolic stability, lipophilicity, and basicity in the final drug candidate. The provided experimental protocol and decision-making diagrams serve as practical tools to guide the selection and application of these important fluorinated building blocks in medicinal chemistry.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, robustness, and ability to separate a wide range of analytes.
Table 1: Performance Characteristics of a Validated RP-HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity index > 0.999 |
Experimental Protocol: RP-HPLC Method
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the mobile phase as the diluent.
3. Validation Procedure:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Specificity (Forced Degradation): Subject the analyte to stress conditions such as acidic and alkaline hydrolysis, oxidation, and thermal and photolytic stress to demonstrate that the method can resolve the main peak from any degradation products.[2][3][4]
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
Table 2: Performance Characteristics of a Validated GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | 50-150% of test concentration | 5 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 5.0% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 ng/mL |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard | Unique mass fragmentation pattern |
Experimental Protocol: GC-MS Method
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions in methanol to cover the linear range (e.g., 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard (IS): A deuterated analog of the analyte or a compound with similar chemical properties is recommended.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and reconstitute in a suitable solvent. Add the internal standard prior to extraction.
3. Validation Procedure:
-
Linearity: Analyze the working standard solutions and plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.
-
Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard. The specificity is further confirmed by the unique mass fragmentation pattern of the analyte.
Diagram: GC-MS Logical Relationship
Caption: Logical flow of the GC-MS analysis process.
Comparison and Conclusion
| Feature | RP-HPLC with UV Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Selectivity | Good, based on retention time. | Excellent, based on retention time and mass fragmentation pattern. |
| Sample Volatility | Not required. | Analyte must be volatile and thermally stable, or require derivatization. |
| Instrumentation Cost | Lower | Higher |
| Typical Application | Routine quality control, assay, and impurity determination in drug substances and products. | Trace level analysis, impurity identification, and confirmation of identity. |
Both RP-HPLC and GC-MS are suitable methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control and quantification at relatively high concentrations, RP-HPLC is often the preferred method due to its simplicity, lower cost, and robustness. For trace-level analysis, impurity identification, or when higher selectivity is required, GC-MS is the more powerful technique. The validation data presented, although hypothetical, is representative of what would be expected for these methods when validated according to ICH guidelines.
References
A Comparative Guide to the Performance of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride and its Analogs in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound arrays for high-throughput screening. The selection of versatile and reactive building blocks is a critical determinant of the success of any library synthesis campaign. This guide provides an objective comparison of the performance of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" and its analogs in common parallel synthesis applications. The information presented herein is a collation of available experimental data and established chemical principles, intended to aid researchers in making informed decisions for their synthetic strategies.
Introduction to 2-Amino-1-(substituted-phenyl)ethanone Building Blocks
2-Amino-1-phenylethanone hydrochlorides are valuable bifunctional building blocks, possessing a reactive primary amine and a ketone moiety. These functionalities allow for their participation in a wide range of chemical transformations, particularly multicomponent reactions (MCRs) that are amenable to parallel synthesis formats. The nature of the substituent on the phenyl ring can significantly influence the reactivity of the building block and the properties of the resulting compounds. This guide focuses on comparing the 4-fluoro substituted analog with its 4-chloro and unsubstituted counterparts.
Performance Comparison in Key Parallel Synthesis Applications
The utility of these building blocks is best illustrated through their application in the parallel synthesis of common heterocyclic scaffolds found in many biologically active molecules.
Synthesis of Substituted Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In a parallel synthesis setting, substituted 2-amino-1-phenylethanones can be oxidized in situ or used directly to react with various 1,2-diamines to generate a library of quinoxaline derivatives. Microwave-assisted synthesis is a common technique to accelerate these reactions in a high-throughput format.[1][2][3]
Table 1: Performance Comparison in Parallel Quinoxaline Synthesis
| Building Block | Typical Reaction Conditions | Average Yield Range (%) | Purity | Key Considerations |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | o-Phenylenediamine derivatives, EtOH, Microwave (100-150 °C), 10-30 min | 75-90 | High | The electron-withdrawing fluorine atom can enhance the reactivity of the ketone, potentially leading to shorter reaction times or higher yields.[4] |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | o-Phenylenediamine derivatives, EtOH, Microwave (100-150 °C), 15-35 min | 70-85 | High | Similar reactivity to the fluoro analog, with the chloro substituent also being electron-withdrawing. |
| 2-Amino-1-phenylethanone HCl | o-Phenylenediamine derivatives, EtOH, Microwave (100-150 °C), 20-40 min | 65-80 | High | Serves as a good baseline; halogenated analogs may offer advantages in terms of reactivity and for introducing halogens for further diversification. |
Experimental Protocol: Microwave-Assisted Parallel Synthesis of Quinoxalines
-
Array Preparation: In a 96-well plate format, dispense 0.1 mmol of the respective 2-amino-1-(substituted-phenyl)ethanone hydrochloride into each well.
-
Reagent Addition: To each well, add a solution of the corresponding o-phenylenediamine derivative (0.1 mmol) in ethanol (1 mL).
-
Microwave Irradiation: Seal the plate and place it in a microwave reactor. Irradiate at 120 °C for 20 minutes.
-
Work-up: After cooling, the reaction mixtures can be concentrated in vacuo. The resulting residues are then subjected to parallel purification, typically by preparative HPLC-MS.
-
Analysis: The purified compounds are analyzed for purity and identity using analytical LC-MS.
Experimental workflow for the parallel synthesis of quinoxalines.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot, four-component reaction that is exceptionally well-suited for generating large and diverse libraries of peptide-like molecules.[5][6] The 2-amino-1-phenylethanone hydrochloride can act as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide.
Table 2: Performance Comparison in Parallel Ugi Reaction
| Building Block | Typical Reaction Conditions | Average Yield Range (%) | Purity | Key Considerations |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | Aldehyde, Carboxylic Acid, Isocyanide, MeOH, rt, 24-48 h | 60-85 | Moderate to High | The electronic nature of the substituent can influence the nucleophilicity of the amine and the subsequent steps of the reaction. Fluorine can be a useful handle for medicinal chemistry optimization.[4] |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | Aldehyde, Carboxylic Acid, Isocyanide, MeOH, rt, 24-48 h | 55-80 | Moderate to High | Generally provides good yields, with the choice between chloro and fluoro often depending on the desired properties of the final products. |
| 2-Amino-1-phenylethanone HCl | Aldehyde, Carboxylic Acid, Isocyanide, MeOH, rt, 24-48 h | 50-75 | Moderate to High | Provides a baseline for comparison. Halogenated analogs may offer improved properties for drug candidates. |
Experimental Protocol: Parallel Ugi Reaction
-
Stock Solution Preparation: Prepare stock solutions of the 2-amino-1-(substituted-phenyl)ethanone hydrochloride (1 M in MeOH), a library of aldehydes (1 M in MeOH), a library of carboxylic acids (1 M in MeOH), and a library of isocyanides (1 M in MeOH).
-
Automated Dispensing: Using an automated liquid handler, dispense equimolar amounts (e.g., 0.05 mmol) of the four-component stock solutions into a 96-well reaction block.
-
Reaction: Seal the reaction block and shake at room temperature for 48 hours.
-
Purification: The crude reaction mixtures are typically purified by preparative HPLC-MS without a prior work-up step.
-
Characterization: The final products are characterized by LC-MS and NMR (for selected examples).
Schematic of the Ugi four-component reaction.
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is another classic multicomponent reaction used to synthesize dihydropyrimidines, a privileged scaffold in medicinal chemistry. While the classical Biginelli reaction uses a β-ketoester, an aldehyde, and urea, variations exist where aminoketones can be incorporated.
Table 3: Performance Comparison in Biginelli-type Reactions
| Building Block | Typical Reaction Conditions | Average Yield Range (%) | Purity | Key Considerations |
| 2-Amino-1-(4-fluorophenyl)ethanone HCl | β-Dicarbonyl compound, Aldehyde, Urea/Thiourea, Lewis Acid Catalyst, Reflux | 50-75 | Moderate to High | The fluorophenyl moiety can impart favorable pharmacokinetic properties to the resulting dihydropyrimidine products. |
| 2-Amino-1-(4-chlorophenyl)ethanone HCl | β-Dicarbonyl compound, Aldehyde, Urea/Thiourea, Lewis Acid Catalyst, Reflux | 45-70 | Moderate to High | Performance is generally comparable to the fluoro analog, offering an alternative halogen for structure-activity relationship (SAR) studies. |
| 2-Amino-1-phenylethanone HCl | β-Dicarbonyl compound, Aldehyde, Urea/Thiourea, Lewis Acid Catalyst, Reflux | 40-65 | Moderate | The presence of a halogen can sometimes lead to cleaner reactions and higher yields in Lewis acid-catalyzed transformations. |
Experimental Protocol: Parallel Biginelli-type Reaction
-
Reagent Loading: In a parallel reactor, add the 2-amino-1-(substituted-phenyl)ethanone hydrochloride (0.2 mmol), a β-dicarbonyl compound (0.2 mmol), an aldehyde (0.2 mmol), urea or thiourea (0.3 mmol), and a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to each reaction vessel.
-
Solvent Addition: Add a suitable solvent such as ethanol or acetonitrile (2 mL) to each vessel.
-
Reaction: Heat the reaction block to 80 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, the reaction mixtures are filtered and the filtrates are concentrated. The residues are then subjected to parallel purification by flash chromatography or preparative HPLC.
-
Analysis: Purity and identity of the final products are confirmed by LC-MS.
Conclusion and Recommendations
"this compound" is a highly valuable and versatile building block for parallel synthesis, particularly for the generation of libraries of quinoxalines and peptide-like molecules via the Ugi reaction. The presence of the fluorine atom can offer several advantages:
-
Enhanced Reactivity: The electron-withdrawing nature of fluorine can activate the adjacent ketone, potentially leading to faster reaction rates and higher yields compared to the unsubstituted analog.
-
Medicinal Chemistry Handle: Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. Incorporating this building block early in the synthesis can be a strategic advantage.
Recommendations for Researchers:
-
For library synthesis targeting novel therapeutics, This compound is an excellent starting point due to the favorable properties imparted by the fluorine atom.
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride serves as a viable alternative, allowing for the exploration of SAR with a different halogen.
-
The unsubstituted 2-amino-1-phenylethanone hydrochloride is a cost-effective option for initial methodology development and for creating baseline compound collections.
It is important to note that optimal reaction conditions for each building block may vary, and some degree of optimization is recommended when developing a new parallel synthesis protocol. The data presented in this guide should serve as a starting point for researchers to select the most appropriate building block for their specific drug discovery program.
References
- 1. scispace.com [scispace.com]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS No. 456-00-8). The following procedures are based on established best practices for handling similar chemical compounds and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazard profile of similar aminoketone and fluorinated aromatic compounds, which often includes skin, eye, and respiratory irritation, a comprehensive approach to personal protection is mandatory.[1][2][3]
Recommended Personal Protective Equipment
A summary of recommended PPE is provided in the table below. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational and Disposal Plan: A Step-by-Step Workflow
Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. The following workflow outlines the key steps from receiving the compound to its final disposal.
Handling and Experimental Workflow
Caption: Workflow from receiving to disposal.
Procedural Steps
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
2. Handling and Experimentation:
-
Always don the appropriate PPE as detailed in the table above before handling the compound.
-
Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[1]
3. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
4. Waste Management and Disposal:
-
Solid Waste: Collect any unused or waste solid material in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be disposed of in a designated hazardous waste container.
-
Disposal Route: As a halogenated organic compound, all waste must be disposed of through an approved hazardous waste disposal facility, likely via incineration. Do not discharge into drains or the environment.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
